molecular formula C9H4Cl2N2O2 B1391671 5,8-Dichloro-7-nitroisoquinoline CAS No. 1198775-29-9

5,8-Dichloro-7-nitroisoquinoline

Cat. No.: B1391671
CAS No.: 1198775-29-9
M. Wt: 243.04 g/mol
InChI Key: NEWSYZKPVVHRRA-UHFFFAOYSA-N
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Description

5,8-Dichloro-7-nitroisoquinoline (CAS 2089652-19-5) is a high-purity, synthetic nitroisoquinoline derivative offered for chemical research and development. This compound serves as a versatile and valuable building block in organic synthesis, particularly in the construction of more complex heterocyclic systems. The presence of both electron-withdrawing nitro and chloro groups on the isoquinoline scaffold makes this molecule a reactive intermediate for further functionalization . Nitroisoquinolines are of significant interest in medicinal chemistry for the development of new bioactive molecules . Researchers can utilize the reactive sites on this compound to create novel derivatives for screening in various therapeutic areas. This product is intended for use in a laboratory setting by qualified researchers only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,8-dichloro-7-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O2/c10-7-3-8(13(14)15)9(11)6-4-12-2-1-5(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWSYZKPVVHRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C(=CC(=C21)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Master File: 5,8-Dichloro-7-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis

5,8-Dichloro-7-nitroisoquinoline (CAS 1198775-29-9) represents a specialized "ortho-nitro-halo" scaffold within the isoquinoline family. Unlike generic isoquinoline building blocks, this molecule offers a pre-functionalized core where the electronic push-pull dynamics between the electron-withdrawing nitro group and the halogenated positions create distinct regioselective handles for medicinal chemistry.

For drug development professionals, this compound is not merely an intermediate; it is a branching point . The 7-nitro group activates the adjacent 8-chloro position for Nucleophilic Aromatic Substitution (SNAr), while the 5-chloro position remains relatively inert, allowing for sequential, orthogonal functionalization. This capability is critical for designing multi-target kinase inhibitors or tricyclic fused systems where precise substituent geometry is non-negotiable.

Part 2: Chemical Identity & Physical Properties[1]

PropertySpecification
CAS Number 1198775-29-9
IUPAC Name This compound
Molecular Formula C9H4Cl2N2O2
Molecular Weight 243.05 g/mol
SMILES O=C1=C(Cl)C2=C(C=CN=C2)C(Cl)=C1
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH
Key Functional Groups Nitro (C7), Chloro (C5, C8), Pyridine Nitrogen (N2)

Part 3: Synthesis & Manufacturing Protocol

The Challenge of Regioselectivity

Synthesizing this compound requires overcoming the natural reactivity of the isoquinoline ring. Standard nitration of isoquinoline occurs at C5 or C8. However, when these positions are blocked by chlorine, the directing effects shift. The 5,8-dichloro substitution pattern deactivates the benzene ring, necessitating harsh electrophilic conditions to force nitration at the C7 position, which is ortho to the C8-chlorine.

Validated Synthetic Route

The most robust pathway involves the nitration of a pre-halogenated precursor.

  • Precursor Preparation: 5,8-Dichloroisoquinoline is generated via chlorination of isoquinoline (often requiring activation of the N-oxide or specific chlorinating agents like POCl3/PCl5 on an isoquinoline-5,8-dione intermediate).

  • Nitration (The Critical Step): The 5,8-dichloro intermediate is subjected to mixed acid nitration.

    • Reagents: Fuming HNO3 / H2SO4 (Oleum may be required).

    • Mechanism:[1][2][3] The protonated isoquinolinium species is highly deactivated. The chlorine atoms at 5 and 8 direct the incoming nitronium ion (NO2+) to the 7-position (ortho to Cl-8, meta to Cl-5).

    • Purification: The product precipitates upon quenching over ice; recrystallization from ethanol/acetone is standard.

Synthesis Workflow Diagram

SynthesisPath cluster_conditions Critical Process Parameters Iso Isoquinoline (Starting Material) DiCl 5,8-Dichloroisoquinoline (Intermediate) Iso->DiCl Chlorination (NCS or POCl3 pathway) Nitro This compound (Target: CAS 1198775-29-9) DiCl->Nitro Nitration (HNO3/H2SO4, 60-90°C)

Figure 1: Synthetic pathway illustrating the conversion of isoquinoline to the target nitro-dichloro derivative. Note the forcing conditions required for the final nitration step due to ring deactivation.

Part 4: Reactivity Profile & Applications

Mechanistic Insight: The "Ortho-Nitro" Activation

The primary value of CAS 1198775-29-9 lies in the differential reactivity of its two chlorine atoms.

  • C8-Chlorine: This position is activated for SNAr reactions because it is ortho to the electron-withdrawing nitro group at C7. Nucleophiles (amines, thiols, alkoxides) will preferentially displace the C8-Cl.

  • C5-Chlorine: This position is meta to the nitro group and sterically shielded by the peri-hydrogen at C4. It remains intact during mild SNAr, allowing for subsequent Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

Experimental Protocol: Regioselective SNAr Displacement

Objective: Selective displacement of C8-Cl with a primary amine (R-NH2).

  • Dissolution: Dissolve 1.0 eq of this compound in anhydrous THF or DMF (0.1 M).

  • Base Addition: Add 1.2 eq of DIPEA (Hunig's base) to scavenge HCl.

  • Nucleophile Addition: Add 1.05 eq of the amine (R-NH2) dropwise at 0°C.

  • Reaction: Warm to RT. Monitor by LCMS. The C8-substituted product typically forms within 2-4 hours.

    • Note: If temperature is raised >60°C, risk of bis-substitution (C5 and C8) increases.

  • Workup: Dilute with water, extract with EtOAc. The nitro group remains for later reduction.

Reactivity Logic Diagram

Reactivity Core This compound (CAS 1198775-29-9) SNAr Pathway A: S_NAr Displacement (Nucleophilic Attack at C8) Core->SNAr R-NH2, Base (Kinetic Control) Red Pathway B: Nitro Reduction (Fe/HCl or H2/Pd) Core->Red Reduction Suzuki Pathway C: Pd-Coupling (Suzuki/Buchwald at C5) Core->Suzuki Pd(0), Boronic Acid (Requires Activation) Prod_SNAr 8-Amino-5-chloro-7-nitroisoquinoline (Regioselective Product) SNAr->Prod_SNAr Cl-8 Displaced (Ortho-Nitro Effect) Note1 Why C8? Ortho-Nitro activation lowers transition state energy for Meisenheimer complex at C8. SNAr->Note1 Prod_Amine 7-Amino-5,8-dichloroisoquinoline (Aniline Handle) Red->Prod_Amine Nitro -> Amine

Figure 2: Reactivity map highlighting the divergent synthetic pathways. Pathway A (SNAr) is the most common utilization of this scaffold due to the electronic activation provided by the nitro group.

Part 5: Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: This compound is a nitro-aromatic. While not explicitly classified as an explosive, nitro-halogenated heterocycles can be energetic. Avoid heating dry solids. Perform all reactions in a fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Moisture sensitive.

References

  • BenchChem. this compound Product Data. Retrieved from

  • PubChem. 5-Nitroisoquinoline Compound Summary (Analogous Reactivity). National Library of Medicine. Retrieved from

  • Science of Synthesis.Isoquinolines: Halogenation and Nitration Protocols. Thieme Chemistry.
  • BLD Pharm. this compound MSDS and Properties. Retrieved from

Sources

5,8-Dichloro-7-nitroisoquinoline molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5,8-Dichloro-7-nitroisoquinoline

Introduction

This compound is a substituted heterocyclic aromatic compound belonging to the nitroisoquinoline class. Isoquinoline derivatives are significant scaffolds in medicinal chemistry and drug design, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This particular molecule, featuring electron-withdrawing chloro and nitro groups on the isoquinoline core, serves as a highly reactive and versatile building block in organic synthesis.[2] Its functional groups provide multiple reaction sites for further chemical modification, making it a valuable intermediate for developing more complex heterocyclic systems and novel bioactive molecules for therapeutic screening.[2][3] This guide provides a comprehensive technical overview of its properties, a proposed synthetic strategy, analytical validation methods, potential applications, and essential safety protocols for laboratory professionals.

Section 1: Core Physicochemical Properties

A precise understanding of the fundamental properties of this compound is critical for its application in research and synthesis. These properties dictate the compound's reactivity, solubility, and appropriate analytical methods for its characterization.

Data Summary

The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₄Cl₂N₂O₂[2][4]
Molecular Weight 243.05 g/mol [4]
IUPAC Name This compound[2]
CAS Number 1198775-29-9[4]
Canonical SMILES C1=CN=C2C(=C1)C(=C(C(=C2)Cl)N(=O)=O)Cl[4]
InChI Key InChI=1S/C9H4Cl2N2O2/c10-7-3-8(13(14)15)9(11)6-4-12-2-1-5(6)7/h1-4H[2]
Chemical Structure Visualization

The structure of this compound is defined by the isoquinoline bicyclic core, with chlorine atoms at positions 5 and 8, and a nitro group at position 7.

G cluster_main This compound Core Isoquinoline Core (C₉H₅N) Cl5 5-Chloro Substituent Core->Cl5 Position 5 Cl8 8-Chloro Substituent Core->Cl8 Position 8 NO2 7-Nitro Substituent Core->NO2 Position 7

Caption: Logical relationship of substituents on the core isoquinoline scaffold.

Section 2: Proposed Synthetic Strategy

While specific synthesis procedures for this compound are not extensively published, a logical and efficient pathway can be devised based on established principles of electrophilic aromatic substitution on the isoquinoline ring system. The proposed strategy involves a two-step process: initial dichlorination of the isoquinoline core, followed by regioselective nitration.

Causality of the Synthetic Route
  • Step 1: Dichlorination. The direct halogenation of isoquinoline, particularly in the presence of a Lewis acid catalyst like aluminum trichloride, is known to favor substitution on the benzene ring portion of the scaffold, primarily at the C5 and C8 positions.[5] This "swamping catalyst effect" involves the Lewis acid complexing with the pyridine ring nitrogen, which deactivates the heterocyclic ring and directs electrophilic attack to the carbocyclic ring. Using two equivalents of the chlorinating agent would be expected to yield the 5,8-dichloro-isoquinoline intermediate.

  • Step 2: Nitration. The subsequent nitration of 5,8-dichloro-isoquinoline introduces the nitro group. The existing chloro substituents are deactivating but are ortho-, para-directing. In this context, the C7 position is sterically accessible and electronically activated relative to the C6 position for electrophilic attack, leading to the desired this compound product.

Representative Experimental Protocol

This protocol is a representative methodology and should be adapted and optimized under strict laboratory safety standards.

  • Synthesis of 5,8-dichloro-isoquinoline (Intermediate):

    • In a dry, three-necked flask equipped with a stirrer and reflux condenser, suspend isoquinoline and 2.5 equivalents of aluminum trichloride in a dry, inert solvent (e.g., dichloromethane).

    • Cool the mixture in an ice bath.

    • Slowly introduce 2.2 equivalents of a chlorinating agent (e.g., chlorine gas or sulfuryl chloride) while maintaining the low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Carefully quench the reaction by pouring it over crushed ice and an aqueous solution of sodium hydroxide to neutralize the acid and decompose the aluminum complex.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product via column chromatography.

  • Synthesis of this compound (Final Product):

    • To a flask containing the purified 5,8-dichloro-isoquinoline, add a mixture of concentrated sulfuric acid and nitric acid (nitrating mixture) dropwise at 0°C.

    • Stir the reaction mixture at a controlled temperature (e.g., 0-10°C) for several hours, monitoring for the consumption of the starting material by TLC or HPLC.

    • Once the reaction is complete, carefully pour the mixture onto ice water to precipitate the product.

    • Filter the solid, wash thoroughly with water to remove residual acid, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Synthesis Workflow Diagram

G cluster_workflow Synthetic Workflow Start Isoquinoline (Starting Material) Step1 Step 1: Dichlorination (e.g., Cl₂, AlCl₃) Start->Step1 Intermediate 5,8-dichloro-isoquinoline (Crude Intermediate) Step1->Intermediate Purify1 Purification (Column Chromatography) Intermediate->Purify1 Step2 Step 2: Nitration (HNO₃, H₂SO₄) Purify1->Step2 Product This compound (Crude Product) Step2->Product Purify2 Final Purification (Recrystallization) Product->Purify2 End Validated Product Purify2->End

Caption: Proposed two-step synthesis and purification workflow.

Section 3: Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical characterization to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach is essential for unambiguous verification.

Analytical Workflow
  • Chromatographic Analysis (Purity Assessment):

    • High-Performance Liquid Chromatography (HPLC): The primary technique to assess purity. A reversed-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid or TFA) is a standard starting point. Purity is determined by integrating the area of the product peak relative to all other peaks at a relevant UV wavelength (e.g., 254 nm).

  • Mass Spectrometry (Molecular Weight Confirmation):

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight. The expected exact mass can be calculated and compared to the observed mass of the protonated molecule [M+H]⁺ in the mass spectrum.

  • Spectroscopic Analysis (Structural Elucidation):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the precise arrangement of atoms. The chemical shifts, integration, and coupling patterns of the protons on the aromatic rings will confirm the substitution pattern.

    • Infrared (IR) Spectroscopy: Can be used to identify the characteristic vibrations of functional groups, such as the strong asymmetric and symmetric stretches of the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).[6]

Expected Analytical Data
Analysis TechniqueExpected ResultPurpose
HPLC Single major peak (>95% purity)Quantifies purity
High-Resolution MS Observed [M+H]⁺ = 242.9626 ± 5 ppmConfirms molecular formula
¹H NMR Distinct signals for aromatic protonsConfirms structural integrity
¹³C NMR Expected number of carbon signalsConfirms carbon backbone
IR Spectroscopy Peaks corresponding to Ar-NO₂ and Ar-ClConfirms functional groups
Quality Control Workflow Diagram

G cluster_qc Analytical & QC Workflow Sample Purified Sample HPLC HPLC Analysis Sample->HPLC LCMS LC-MS Analysis Sample->LCMS NMR NMR (¹H, ¹³C) Analysis Sample->NMR Purity Purity Verification (>95%) HPLC->Purity MW Molecular Weight Confirmation LCMS->MW Structure Structural Elucidation NMR->Structure Pass QC Pass Purity->Pass MW->Pass Structure->Pass

Caption: A standard workflow for the analytical validation of the final compound.

Section 4: Applications in Research and Drug Development

This compound is not an end-product therapeutic but rather a strategic chemical intermediate. Its value lies in the potential for derivatization to generate libraries of novel compounds for biological screening.

  • Scaffold for Medicinal Chemistry: The isoquinoline core is a "privileged structure" in drug discovery, appearing in numerous approved drugs.[1] This compound provides a pre-functionalized scaffold for building new potential therapeutics.

  • Intermediate for Further Synthesis: The three functional groups offer distinct reactivity:

    • Nitro Group: Can be readily reduced to an amine (NH₂). This amine is a versatile handle for forming amides, sulfonamides, or participating in diazotization reactions, providing access to a wide array of other functional groups.[3]

    • Chloro Groups: Can be substituted via nucleophilic aromatic substitution (SₙAr) reactions, especially when activated by the nitro group, or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds.

  • Probe Development: The derivatized products can be screened for a variety of therapeutic targets. Related nitroaromatic compounds and quinoline derivatives have shown promise as anticancer, antimalarial, and antibacterial agents.[7][8]

Section 5: Hazard Analysis and Safe Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure—containing nitro and chloro aromatic motifs—necessitates handling it as a potentially hazardous substance. The following guidelines are based on structurally related compounds.[9][10][11]

Potential Hazards
Hazard TypeDescriptionPrecautionary Class
Skin Contact Causes skin irritation. Potentially harmful if absorbed through the skin.Category 2 Irritant[9]
Eye Contact Causes serious eye irritation.Category 2 Irritant[9]
Inhalation May cause respiratory tract irritation.STOT SE 3[9]
Ingestion Harmful if swallowed.Acute Toxicity 4[11]
Long-Term The toxicological properties have not been fully investigated. Handle with care.Unknown
Safe Handling and Storage Protocol
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[11]

  • Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Handling Practices: Avoid generating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[10]

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

  • Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), sweep up carefully, and place it in a sealed container for chemical waste disposal.[10]

  • Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not empty into drains.

Conclusion

This compound is a specialized chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its defined physicochemical properties, anchored by a molecular weight of 243.05 g/mol , and its multiple reactive sites make it a valuable building block for creating novel molecular entities. While its synthesis is achievable through standard organic chemistry transformations, rigorous analytical quality control is paramount to ensure its identity and purity. Due to its potential hazards, strict adherence to safety protocols is mandatory for its handling and storage. This guide provides the foundational knowledge for scientists to utilize this compound effectively and safely in their research endeavors.

References

  • American Elements. 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. [Link]

  • Google Patents. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Science of Synthesis. Product Class 5: Isoquinolines. Thieme, 2004. [Link]

  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

  • National Institutes of Health (NIH). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Link]

  • National Institutes of Health (NIH). 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem. [Link]

  • ResearchGate. (PDF) Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. [Link]

  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. [Link]

Sources

5,8-Dichloro-7-nitroisoquinoline structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of 5,8-Dichloro-7-nitroisoquinoline

Executive Summary

The precise structural characterization of This compound represents a critical challenge in medicinal chemistry, particularly in the development of bioreductive antitumor agents and quinoline-quinone scaffolds. While the isoquinoline core is well-understood, the introduction of chlorine atoms at the 5 and 8 positions creates a "blocked" system that forces electrophilic substitution (such as nitration) to the 6 or 7 positions.

This guide provides a rigorous, self-validating methodology for distinguishing the 7-nitro isomer from its 6-nitro regioisomer . By synthesizing evidence from High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy (specifically HMBC connectivity), and X-ray crystallography, researchers can establish the regiochemistry with absolute certainty.

Part 1: The Synthetic Context & Regiochemical Challenge

The Synthetic Route

The target molecule is typically generated via the electrophilic nitration of 5,8-dichloroisoquinoline . Standard nitration conditions (HNO₃/H₂SO₄) protonate the isoquinoline nitrogen, deactivating the pyridine ring and directing substitution to the benzenoid ring.

  • Standard Isoquinoline Nitration: Occurs primarily at C5 or C8.

  • Blocked Scaffold: With C5 and C8 occupied by Chlorine, the electrophile (

    
    ) must attack C6 or C7.
    
The Ambiguity

Both chlorine atoms exert ortho/para directing effects (though deactivated by induction).

  • Cl at C5 directs to C6 (ortho).

  • Cl at C8 directs to C7 (ortho).

Consequently, the reaction often yields a mixture of 5,8-dichloro-6-nitroisoquinoline and This compound . Standard 1H NMR is insufficient for immediate assignment because both isomers present a similar pattern: a singlet in the benzenoid region and a characteristic isoquinoline splitting pattern.

Part 2: Analytical Strategy (The Elucidation Logic)

To validate the structure as This compound , we employ a "Decision Tree" approach centered on Heteronuclear Multiple Bond Correlation (HMBC).

High-Resolution Mass Spectrometry (HRMS)
  • Objective: Confirm elemental composition.

  • Target:

    
    
    
  • Calculated Exact Mass: ~241.9650 Da (depending on ionization).

  • Isotope Pattern: The presence of two chlorine atoms provides a distinct M, M+2, M+4 pattern (approximate 9:6:1 intensity ratio), which serves as a fingerprint for the dichloro-substitution.

NMR Strategy: The HMBC "Bridgehead" Method

The definitive differentiation between the 6-nitro and 7-nitro isomers relies on determining the position of the remaining benzenoid proton (


).
  • Hypothesis A (7-Nitro Isomer): The proton is at C6 .

  • Hypothesis B (6-Nitro Isomer): The proton is at C7 .

The Logic:

  • Assign the Pyridine Ring: Identify H1, H3, and H4.

  • Assign Bridgehead Carbons: Use H1 and H4 correlations to identify C4a and C8a .

    • H1 typically shows a strong 3-bond correlation (

      
      ) to C8a .
      
    • H3 shows a

      
       to C4a .
      
  • Trace the Benzenoid Proton (

    
    ): 
    
    • If

      
       shows a 
      
      
      
      correlation to C4a , it must be at position C6 (confirming the 7-nitro structure).
    • If

      
       shows a 
      
      
      
      correlation to C8a , it must be at position C7 (confirming the 6-nitro structure).

Part 3: Experimental Protocols

Synthesis of this compound (Representative)

Note: This protocol assumes the starting material 5,8-dichloroisoquinoline is available.

  • Preparation: Dissolve 5,8-dichloroisoquinoline (1.0 eq) in conc.

    
     at 0°C.
    
  • Nitration: Dropwise add fuming

    
     (1.5 eq) while maintaining temperature <10°C.
    
  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Pour onto crushed ice. Neutralize carefully with

    
     to pH 8. Extract with DCM (
    
    
    
    ).
  • Purification: The regioisomers often have different

    
     values. Separate via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
    
NMR Acquisition Parameters

To ensure resolution of long-range couplings, use the following parameters:

  • Instrument: 500 MHz or higher (600 MHz preferred for resolution).

  • Solvent:

    
     or 
    
    
    
    (DMSO is preferred if solubility is an issue, as it separates signals well).
  • Experiments:

    • 1H: 64 scans, 30° pulse angle.

    • 13C: Proton-decoupled, 1024 scans minimum.

    • gCOSY: To assign H3/H4 coupling (

      
      ).
      
    • gHMBC: Optimized for long-range coupling of 8 Hz. Set CNST13 (J-coupling constant) to 8 Hz.

Part 4: Data Interpretation & Visualization

Expected NMR Data Table (7-Nitro Isomer)
PositionAtom TypeChemical Shift (ppm, approx)Key HMBC Correlations (from Proton)
1 CH9.4 - 9.6 (s)C3, C4a, C8a
3 CH8.7 - 8.8 (d)C1, C4a
4 CH7.9 - 8.1 (d)C3, C8a, C5
4a C (quat)125 - 130H3, H6 (Critical Diagnostic)
5 C-Cl130 - 135-
6 CH 8.2 - 8.4 (s) C4a , C8, C7
7 C-NO2145 - 150-
8 C-Cl128 - 132-
8a C (quat)120 - 125H1, H4
Elucidation Logic Diagram

ElucidationLogic Start Unknown Regioisomer (5,8-Dichloro-x-nitroisoquinoline) Step1 Step 1: Assign Pyridine Protons (H1, H3, H4) via 1H & COSY Start->Step1 Step2 Step 2: Assign Bridgehead Carbons (C4a vs C8a) via HMBC from H1/H3 Step1->Step2 Decision Step 3: Analyze Benzenoid Proton (H_Ar) HMBC Correlations Step2->Decision ResultA H_Ar correlates to C4a Decision->ResultA 3-bond coupling ResultB H_Ar correlates to C8a Decision->ResultB 3-bond coupling ConclusionA H_Ar is at Position 6 Structure: 7-Nitro Isomer ResultA->ConclusionA ConclusionB H_Ar is at Position 7 Structure: 6-Nitro Isomer ResultB->ConclusionB

Figure 1: HMBC-driven decision tree for assigning the regiochemistry of nitro-substituted 5,8-dichloroisoquinoline.

Part 5: X-Ray Crystallography (The Gold Standard)

While NMR provides strong solution-phase evidence, X-ray crystallography is the definitive method for this class of molecules, particularly due to the heavy atom effect of the chlorines which aids in phasing.

  • Crystallization Protocol: Dissolve 20 mg of the purified compound in a minimum amount of hot ethanol or acetonitrile. Allow to cool slowly to room temperature, then to 4°C over 24 hours.

  • Validation: The electron density map will unambiguously distinguish the nitro group (planar, triangular) from the chlorine atoms (spherical, high electron density) and their positions relative to the pyridine nitrogen.

References

  • Brown, E. V. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. Link

  • Tagawa, Y., et al. (1997). Nitration of Quinoline 1-Oxide: Mechanism of Regioselectivity. Chemical and Pharmaceutical Bulletin. Link[1]

  • Castro-Castillo, V., et al. (2011).[2] 1H and 13C NMR Spectral Assignments of Tetrahydroisoquinoline Derivatives. ResearchGate. Link

  • PubChem. (2025).[3] 5-Nitroquinoline Compound Summary. National Library of Medicine. Link

  • Joule, J. A., & Mills, K. (2010).[4] Heterocyclic Chemistry. Wiley. (Standard text for electrophilic substitution rules on isoquinolines).

Sources

5,8-Dichloro-7-nitroisoquinoline as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

5,8-Dichloro-7-nitroisoquinoline represents a specialized "linchpin" scaffold in medicinal chemistry, particularly valuable for the synthesis of fused polycyclic systems and bioreductive anticancer agents.[1][2] Unlike the more common quinoline analogues, the isoquinoline core offers unique electronic distribution properties that are critical for DNA intercalation and kinase binding affinity.[2]

The strategic value of this molecule lies in its asymmetric electrophilicity .[2] The introduction of a nitro group at the C7 position breaks the symmetry of the 5,8-dichloro system, creating a distinct reactivity hierarchy.[2] This allows researchers to perform sequential, regioselective Nucleophilic Aromatic Substitutions (


), enabling the construction of complex, multi-functionalized libraries without the need for protecting groups.[2][3]
Core Chemical Identity[1][2][4]
  • Systematic Name: this compound[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Key Feature: "Push-Pull" electronic system where the pyridine ring nitrogen and the C7-nitro group cooperatively activate specific positions for nucleophilic attack.[1][2]

Part 2: Synthesis & Production Strategy

The synthesis of this compound is typically achieved via the nitration of the parent 5,8-dichloroisoquinoline.[1][2] This route is preferred over constructing the ring system from acyclic precursors because it leverages the directing effects of the halogenated scaffold.[2]

Synthetic Pathway (DOT Visualization)[2]

The following diagram illustrates the critical flow from the parent isoquinoline to the target scaffold and its subsequent divergent reactivity.[2]

G Isoq Isoquinoline (Starting Material) DiCl 5,8-Dichloroisoquinoline (Intermediate) Isoq->DiCl Chlorination (NCS/H2SO4 or Cl2/AlCl3) Target This compound (Target Scaffold) DiCl->Target Nitration (HNO3/H2SO4, 0-25°C) ProdA 8-Substituted-5-chloro (Kinetic Product) Target->ProdA SNAr (1 eq. Nucleophile) C8 Selective (Ortho-Nitro effect) ProdB 5,8-Disubstituted (Thermodynamic Product) ProdA->ProdB SNAr (Excess Nucleophile) High Temp

Figure 1: Synthetic workflow and reactivity divergence. Note the regioselective activation at C8 driven by the ortho-nitro group.[2]

Detailed Experimental Protocol: Nitration

Note: This protocol is derived from standard nitration procedures for deactivated isoquinoline systems.

Objective: Selective introduction of the nitro group at C7.

Reagents:

  • 5,8-Dichloroisoquinoline (1.0 eq)[1]

  • Fuming Nitric Acid (

    
    , >90%)[2]
    
  • Concentrated Sulfuric Acid (

    
    )[2]
    
  • Sodium Bicarbonate (

    
    ) for neutralization.[2]
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and an ice bath, dissolve 5,8-dichloroisoquinoline in concentrated

    
     (10 mL/g). Cool the solution to 0–5 °C.
    
  • Addition: Dropwise add fuming

    
     (1.5 eq) over 30 minutes. Critical: Maintain internal temperature below 10 °C to prevent over-nitration or ring degradation.[2]
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes).

  • Quench: Pour the reaction mixture slowly onto crushed ice (50g per g of substrate) with vigorous stirring. The product typically precipitates as a yellow solid.[2]

  • Workup: Neutralize the aqueous slurry to pH 7–8 using saturated

    
     solution. Extract with Dichloromethane (DCM) (
    
    
    
    ).[2]
  • Purification: Dry organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.[1][2]
    

Validation Criteria:

  • 
     NMR:  Look for the loss of the C7 proton signal and a downfield shift of the C6 proton due to the adjacent nitro group.[2]
    
  • Yield Target: >75%.

Part 3: Reactivity Profile & Mechanisms[1]

The utility of this compound is defined by its ability to undergo highly selective


 reactions.[1][2]
Regioselectivity Matrix

The nitro group at C7 exerts a powerful electron-withdrawing effect (


).[1][2] This activates the halogen at C8  significantly more than the halogen at C5 .[2]
PositionElectronic EnvironmentReactivityMechanism Justification
C8-Cl Ortho-Nitro, Para-N (ring)High The Meisenheimer complex is stabilized by resonance directly into the nitro group.[1][2]
C5-Cl Meta-Nitro, Para-N (ring)Moderate Activation relies primarily on the ring nitrogen; lack of ortho/para nitro resonance stabilization reduces lability.[1][2]
C7-NO2 Nitro GroupReducible Can be reduced to an amine (

) using

or

after

steps.[1][2]
Mechanism of Action: at C8

The reaction with a nucleophile (e.g., morpholine, primary amine) proceeds via an addition-elimination mechanism.[2]

  • Attack: The nucleophile attacks C8.

  • Stabilization: The negative charge is delocalized onto the C7-nitro oxygen atoms (a particularly stable resonance contributor) and the ring nitrogen.[2]

  • Elimination: Re-aromatization expels the Chloride ion.[2][3]

Why C8 and not C5? Attack at C5 places the negative charge meta to the nitro group.[2] The nitro group cannot accept the negative charge via resonance from the meta position, making the transition state significantly higher in energy compared to C8 attack.[2]

Part 4: Applications in Drug Discovery[1][2]

Kinase Inhibitor Development

The 5,8-disubstituted isoquinoline scaffold is a bioisostere for the adenosine triphosphate (ATP) binding pocket of various kinases.[2]

  • Strategy: Displace C8-Cl with a solubilizing group (e.g., piperazine) and C5-Cl with a hydrophobic aromatic amine to fit the kinase "gatekeeper" region.[2]

Bioreductive Alkylating Agents

Compounds containing the nitro-isoquinoline motif are investigated as hypoxia-activated prodrugs.[1][2]

  • Mechanism: In hypoxic tumor environments, the 7-nitro group is enzymatically reduced to a hydroxylamine or amine.[2] This alters the electronics of the ring, potentially activating a "warhead" (such as a nitrogen mustard at C5/C8) for DNA cross-linking.[2]

Part 5: Safety & Handling (E-E-A-T)[2]

  • Hazard Class: Irritant / Potential Sensitizer.[1][2]

  • Nitro Compounds: Organic nitro compounds can be energetic.[1][2] While this specific derivative is stable, avoid heating crude reaction mixtures to dryness without testing for thermal stability (DSC).[2]

  • Chlorinated Aromatics: often possess skin-sensitizing properties.[1][2] Double-gloving (Nitrile) is recommended.[1][2]

Part 6: References

  • Regioselectivity in Isoquinoline Derivatives:

    • Title: Regioselective Nucleophilic Aromatic Substitution of Halonitroisoquinolines.[2]

    • Source: Journal of Organic Chemistry (General Reference for Scaffold Reactivity).[2]

    • Context: Establishes the "ortho-nitro" activation rule for

      
       in fused heterocyclic systems.
      
    • Link: [ACS Publications - J. Org.[1][2] Chem.]([Link])

  • Synthesis of Dichloroisoquinolines:

    • Title: Efficient Synthesis of 5,8-Dichloroisoquinoline and its Derivatives.[1][2][4]

    • Source: Organic Process Research & Development.[1][2]

    • Context: Provides the foundational protocols for generating the 5,8-dichloro precursor.

    • Link:[1]

  • Bioreductive Agents:

    • Title: Heterocyclic Quinones and Nitro-Heterocycles as Bioreductive Alkylating Agents.[1][2]

    • Source: Journal of Medicinal Chemistry.[2]

    • Context: Discusses the pharmacological relevance of the 7-nitroisoquinoline moiety in oncology.

    • Link: [ACS Publications - J. Med.[1][2] Chem.]([Link])

  • General Reactivity Data:

    • Source: PubChem Compound Summary: Isoquinoline Derivatives.[1][2]

    • Link:[1]

Sources

An In-depth Technical Guide to the Safe Handling of 5,8-Dichloro-7-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety and handling guide for 5,8-dichloro-7-nitroisoquinoline (CAS No. 1198775-29-9). As a novel compound, a complete, officially sanctioned Safety Data Sheet (SDS) is not yet widely available. Therefore, this guide has been meticulously synthesized by extrapolating data from structurally analogous compounds, including various dichloro-, nitro-, and quinoline/isoquinoline derivatives. The protocols and recommendations herein are grounded in established principles of chemical safety and are designed to empower researchers to work with this compound with the highest degree of caution and personal protection. The core philosophy of this guide is self-validation: every procedural step is explained with its underlying scientific rationale, ensuring a deep understanding of the "why" behind the "how."

Compound Identification and Inferred Hazard Profile

This compound is a chlorinated nitroaromatic heterocyclic compound. Its structure suggests potential for biological activity, making it of interest in research and development. However, the same features—the chlorinated isoquinoline core and the nitro group—also point towards a significant hazard profile that must be managed with rigorous laboratory discipline.

Identifier Value Source
IUPAC Name This compound-
CAS Number 1198775-29-9[1]
Molecular Formula C₉H₄Cl₂N₂O₂[2]
Molecular Weight 243.05 g/mol [1][2]
GHS Classification (Inferred)

Based on the hazard profiles of related compounds like 5-nitroisoquinoline and various dichloroquinolines, the following Globally Harmonized System (GHS) classifications should be assumed until empirical data becomes available.[3][4]

  • Acute Toxicity, Oral (Category 3/4): Harmful or toxic if swallowed.[5]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4][6]

  • Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2/3): Toxic or harmful to aquatic life with long-lasting effects.[3][5]

It is also prudent to consider potential for mutagenicity or carcinogenicity, as this is a known hazard for some quinoline derivatives.[5]

GHS_Hazards cluster_compound This compound cluster_hazards Potential GHS Classifications Compound This compound Assumed Hazards AcuteTox Acute Toxicity (Oral) Compound:f1->AcuteTox SkinIrrit Skin Irritation Compound:f1->SkinIrrit EyeIrrit Eye Irritation Compound:f1->EyeIrrit STOT Respiratory Irritation (STOT SE 3) Compound:f1->STOT Aquatic Aquatic Toxicity Compound:f1->Aquatic

Caption: Inferred GHS Hazard Profile for the compound.

First-Aid Measures: A Proactive Emergency Response Protocol

In the event of an exposure, immediate and correct action is critical. The following protocols are derived from best practices for handling similar chemical entities.[6][7]

Inhalation Exposure
  • Immediate Action: Remove the individual from the contaminated area to fresh air at once.[8]

  • Supportive Care: If breathing is difficult, administer oxygen. If breathing has ceased, trained personnel should begin artificial respiration immediately. Do not use mouth-to-mouth resuscitation.[7][8]

  • Medical Attention: Seek immediate medical attention. Keep the affected person warm and at rest.[8]

  • Causality: The primary risk of inhaling fine powders is irritation to the respiratory tract.[6] Rapid removal to fresh air is essential to prevent further insult to the lungs.

Skin Contact
  • Immediate Action: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[7][9]

  • Decontamination: Wash the affected area thoroughly with soap and water.[6]

  • Medical Attention: Seek medical attention if irritation develops or persists. Contaminated clothing must be washed before reuse.[7]

  • Causality: Dichloro- and nitro-aromatic compounds can cause significant skin irritation.[3][4] Prompt and thorough removal is necessary to minimize chemical absorption and local tissue damage.

Eye Contact
  • Immediate Action: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[7][9]

  • Contact Lenses: Remove contact lenses if present and easy to do so. Continue rinsing.[9]

  • Medical Attention: Seek immediate medical attention, preferably from an ophthalmologist.[10]

  • Causality: The eyes are extremely sensitive, and compounds of this class are known to be serious irritants.[4] Immediate and prolonged flushing is the most critical step to prevent permanent eye damage.

Ingestion
  • Immediate Action: Do NOT induce vomiting.[7] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[7]

  • Unconscious Person: Never give anything by mouth to an unconscious person.[6]

  • Medical Attention: Seek immediate medical attention. Show the attending physician this safety guide or the product label.[11]

  • Causality: Inducing vomiting can cause the chemical to be aspirated into the lungs, leading to severe secondary damage. Dilution with water or milk can help to reduce the concentration of the chemical in the stomach.

Fire-Fighting and Accidental Release Protocols

Fire-Fighting Measures

This section provides guidance for fighting a fire involving this chemical.[12]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][13] For larger fires, water spray or alcohol-resistant foam is preferred.[14]

  • Specific Hazards Arising from the Chemical: During a fire, highly toxic and irritating gases will be generated through thermal decomposition. These include:

    • Carbon oxides (CO, CO₂)[9]

    • Nitrogen oxides (NOx)[6]

    • Hydrogen chloride (HCl) gas[6]

  • Special Protective Equipment for Firefighters: Firefighters must wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, along with full protective gear to prevent skin contact.[6][9]

  • Causality: The molecular structure contains carbon, nitrogen, chlorine, and oxygen, which dictates the hazardous byproducts of combustion. Standard firefighting agents are effective, but respiratory and skin protection is paramount due to the toxic gases produced.

Accidental Release Measures

A calm and methodical response to a spill is essential to prevent exposure and environmental contamination.

  • Personal Precautions:

    • Evacuate all non-essential personnel from the area.[6]

    • Ensure adequate ventilation.

    • Wear appropriate Personal Protective Equipment (PPE) as detailed in Section 4. Avoid breathing dust. Do not make contact with the spilled material.[6]

  • Environmental Precautions:

    • Prevent the spilled material from entering drains, sewers, or waterways.[3][6] Inform local authorities if a significant spill cannot be contained.[5]

  • Methods for Containment and Cleaning Up:

    • For a dry powder spill, do not use dry sweeping methods that generate dust.

    • Gently moisten the powder with a suitable solvent (e.g., isopropanol) to prevent it from becoming airborne.

    • Carefully scoop the material into a suitable, labeled container for disposal.[9]

    • Clean the spill area thoroughly with a detergent and water solution.

    • Collect all cleaning materials and contaminated items in a sealed container for hazardous waste disposal.[6]

Exposure Controls and Personal Protection: The Hierarchy of Safety

Controlling exposure is the foundation of safe chemical handling. The hierarchy of controls prioritizes engineering solutions over personal protective equipment.

Hierarchy_of_Controls Elimination Elimination (Not applicable for required research) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls for Chemical Safety.

Engineering Controls
  • Primary Control: All work with this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.[15]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the primary control.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[7][16]

  • Causality: Engineering controls are designed to contain the hazard at its source, providing the most effective protection by minimizing the concentration of the chemical in the operator's breathing zone.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully and used correctly.[17]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[7][16]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[6][11]

    • Lab Coat: A lab coat must be worn at all times. Consider a chemically resistant apron for larger-scale work.

  • Respiratory Protection: If engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., OV/AG/P99) should be used.[6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[7]

  • Hygiene Measures: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[11] Do not eat, drink, or smoke in the laboratory.

Handling, Storage, and Stability

General Handling Protocol

The following workflow ensures that the compound is handled safely from receipt to disposal.

Safe_Handling_Workflow Start Start: Receive Compound Verify Verify Integrity of Container Start->Verify Log Log into Inventory System Verify->Log Store Store in Designated Secure Location Log->Store Prep Prepare for Use: Don PPE Store->Prep For Experiment Work Work in Fume Hood Prep->Work Weigh Weigh Compound Work->Weigh Dissolve Prepare Solution Weigh->Dissolve Cleanup Decontaminate Work Area & Glassware Dissolve->Cleanup Waste Dispose of Waste in Labeled Container Cleanup->Waste RemovePPE Remove PPE (Correctly) Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash End End of Procedure Wash->End

Caption: Standard Operating Procedure for Handling Potent Compounds.

  • Core Principles: Avoid contact with skin, eyes, and clothing.[9][16] Avoid the formation and inhalation of dust and aerosols.[6] Handle in accordance with good industrial hygiene and safety practices.[9]

Storage and Stability
  • Conditions for Safe Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][9] Keep away from incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.[9] The compound may also be sensitive to strong acids, bases, and reducing agents.[15]

  • Stability: Assumed to be stable under recommended storage conditions.[7]

  • Hazardous Decomposition Products: Under fire conditions, will produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[6]

Toxicological and Ecological Information

Toxicological Profile (Inferred)
  • Acute Effects: Expected to be harmful if swallowed and cause irritation to the skin, eyes, and respiratory system.[4][18]

  • Chronic Effects: The toxicological properties have not been fully investigated.[6] Long-term exposure data is not available. However, some quinoline-based compounds are suspected of causing genetic defects or cancer.[5] Therefore, it is imperative to minimize exposure to the lowest achievable level.

  • Note on Related Compounds: Studies on related nitro-quinolines have shown significant cytotoxicity, suggesting this compound should be treated as a potent biological agent.[19]

Ecological Information
  • Ecotoxicity: Data is not available. However, based on related chlorinated and nitrated aromatic compounds, it should be considered toxic or harmful to aquatic life with long-lasting effects.[3][5]

  • Persistence and Degradability: No data available.

  • Action: Do not allow the material to be released into the environment or enter drains.[6][20]

Disposal Considerations

All waste generated from working with this compound must be treated as hazardous waste.

  • Waste Treatment Methods: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[6] Do not dispose of down the drain.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.

  • Regulatory Compliance: All waste disposal must be in accordance with local, regional, and national hazardous waste regulations.[9]

References

  • 5,7-Dichloro-8-hydroxyquinoline - SAFETY DATA SHEET. (2011). Thermo Fisher Scientific.
  • Safety Data Sheet: quinoline. (2019). Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - 4,7-Dichloroquinoline. (2024). Sigma-Aldrich.
  • MSDS of Isoquinoline, 5,7-dichloro-1,2,3,4-tetrahydro-.Capot Chemical.
  • 1,3-DICHLORO-7-NITROISOQUINOLINE SDS.ECHEMI.
  • Material Safety Data Sheet - 8-Hydroxy-5-nitroquinoline, 96%.Cole-Parmer.
  • 4,7-Dichloroquinoline - SAFETY DATA SHEET. (2012). Thermo Fisher Scientific.
  • Safety data sheet - C11-15-Isoalkanes. (2025). ITW Reagents.
  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - SAFETY D
  • SAFETY DATA SHEET - 53882. (2025). Sigma-Aldrich.
  • Quinoline - SAFETY D
  • 2,3-DICHLORO-5,6-DICYANO-p- BENZOQUINONE MATERIAL SAFETY D
  • SAFETY DATA SHEET - 8-Nitroquinoline. (2024). Sigma-Aldrich.
  • Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%.Cole-Parmer.
  • 5-Nitroisoquinoline | C9H6N2O2 | CID 69085.PubChem - NIH.
  • This compound | 1198775-29-9.BLD Pharm.
  • This compound | CAS#:1198775-29-9.Chemsrc.
  • Section 5: Firefighting Measures.OSHA.
  • First Aid Procedures for Chemical Hazards.NIOSH | CDC.
  • Personal Protective Equipment (PPE).CHEMM.
  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).

Sources

Spectroscopic and Synthetic Elucidation of 5,8-Dichloro-7-nitroisoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Physicochemical Properties

5,8-Dichloro-7-nitroisoquinoline possesses a rigid heterocyclic core with significant electronic perturbations introduced by the two chlorine atoms and a nitro group. These substituents dramatically influence the molecule's reactivity, solubility, and spectroscopic signature.

PropertyValueSource
Molecular Formula C₉H₄Cl₂N₂O₂
Molecular Weight 243.05 g/mol
CAS Number 1198775-29-9

digraph "5_8_dichloro_7_nitroisoquinoline" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1.2!"]; C1 [label="C1", pos="1.2,1.2!"]; C3 [label="C3", pos="-1.2,1.2!"]; C4 [label="C4", pos="-1.2,0!"]; C4a [label="C4a", pos="0,0!"]; C5 [label="C5", pos="0,-1.2!"]; C6 [label="C6", pos="-1.2,-1.2!"]; C7 [label="C7", pos="-1.2,-2.4!"]; C8 [label="C8", pos="0,-2.4!"]; C8a [label="C8a", pos="1.2,0!"]; Cl5 [label="Cl", pos="1.2,-1.2!"]; N7 [label="N", pos="-2.4,-2.4!"]; O7a [label="O", pos="-3,-1.8!"]; O7b [label="O", pos="-3,-3!"]; Cl8 [label="Cl", pos="1.2,-2.4!"]; H1[label="H", pos="1.8,1.8!"]; H3[label="H", pos="-1.8,1.8!"]; H4[label="H", pos="-1.8,-0.6!"]; H6[label="H", pos="-1.8,-1.8!"];

// Bonds C1 -- N1; N1 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- C1; C4a -- C8a; C5 -- Cl5; C7 -- N7; N7 -- O7a [label="+"]; N7 -- O7b [label="-"]; C8 -- Cl8; C1 -- H1; C3 -- H3; C4 -- H4; C6 -- H6;

}

Figure 1: Molecular Structure of this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound, providing a basis for its characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to display four signals in the aromatic region. The electron-withdrawing effects of the chloro and nitro groups will significantly deshield the protons, shifting them downfield.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-19.2 - 9.4d5.0 - 6.0Adjacent to the electronegative nitrogen atom.
H-38.6 - 8.8d5.0 - 6.0Coupled to H-4.
H-47.8 - 8.0d5.0 - 6.0Coupled to H-3.
H-68.2 - 8.4s-Isolated proton on the benzene ring.

Causality of Predictions: The chemical shifts are estimated based on the known spectrum of isoquinoline and the additive effects of the chloro and nitro substituents. The ortho- and para-directing effects of the substituents and their influence on the electron density at each carbon atom are considered.

Figure 2: Predicted ¹H NMR Assignments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The presence of quaternary carbons (those without attached protons) will likely result in signals of lower intensity.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1150 - 155Adjacent to nitrogen.
C-3145 - 150Influenced by the nitrogen atom.
C-4120 - 125Aromatic CH.
C-4a130 - 135Quaternary carbon at the ring junction.
C-5135 - 140Attached to a chlorine atom.
C-6125 - 130Aromatic CH.
C-7148 - 153Attached to the nitro group.
C-8130 - 135Attached to a chlorine atom.
C-8a128 - 133Quaternary carbon at the ring junction.

Causality of Predictions: The predicted chemical shifts are based on data from polychloro-quinolines and -isoquinolines, where substituent effects on carbon chemical shifts have been studied[1]. The strong electron-withdrawing nature of the nitro group is expected to cause a significant downfield shift for C-7.

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry is expected to show a prominent molecular ion peak. The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.

IonPredicted m/zInterpretation
[M]⁺242, 244, 246Molecular ion with isotopic peaks for two chlorine atoms (approx. ratio 9:6:1).
[M-NO₂]⁺196, 198, 200Loss of the nitro group.
[M-Cl]⁺207, 209Loss of a chlorine atom.
[M-NO₂-Cl]⁺161, 163Subsequent loss of a chlorine atom from the [M-NO₂]⁺ fragment.

Fragmentation Pathway: The initial fragmentation is likely to involve the loss of the nitro group, which is a common fragmentation pathway for nitroaromatic compounds. Subsequent loss of chlorine atoms or the cleavage of the isoquinoline ring can also be expected.

G M [M]+. m/z 242, 244, 246 M_NO2 [M-NO2]+. m/z 196, 198, 200 M->M_NO2 -NO2 M_Cl [M-Cl]+. m/z 207, 209 M->M_Cl -Cl M_NO2_Cl [M-NO2-Cl]+. m/z 161, 163 M_NO2->M_NO2_Cl -Cl

Figure 3: Predicted Mass Spectrometry Fragmentation.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the aromatic system and the functional groups.

Wavenumber (cm⁻¹)VibrationIntensity
3100 - 3000Aromatic C-H stretchMedium
1620 - 1580C=N stretch (isoquinoline ring)Medium
1550 - 1500Asymmetric NO₂ stretchStrong
1480 - 1450Aromatic C=C stretchMedium-Strong
1360 - 1320Symmetric NO₂ stretchStrong
850 - 750C-Cl stretchStrong
800 - 700Aromatic C-H out-of-plane bendStrong

Causality of Predictions: These predictions are based on well-established characteristic IR absorption frequencies for aromatic nitro compounds and chlorinated aromatic systems.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a non-polar solvent like cyclohexane is expected to exhibit multiple absorption bands corresponding to π → π* transitions within the aromatic system.

Predicted λmax (nm)Transition
~220 - 240π → π* (Benzenoid)
~270 - 290π → π* (Benzenoid)
~320 - 350π → π* (Quinolinoid, influenced by nitro group)

Causality of Predictions: The isoquinoline core itself has characteristic UV absorptions.[3] The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the longest wavelength absorption band. The solvent can also influence the position of the absorption maxima.

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves the nitration of 5,8-dichloro-isoquinoline. The synthesis of the precursor, 5,8-dichloro-isoquinoline, can be achieved from isoquinoline.

G Isoquinoline Isoquinoline 5,8-Dichloro-isoquinoline 5,8-Dichloro-isoquinoline Isoquinoline->5,8-Dichloro-isoquinoline Cl2, AlCl3 This compound This compound 5,8-Dichloro-isoquinoline->this compound HNO3, H2SO4

Figure 4: Proposed Synthetic Workflow.

Synthesis of 5,8-Dichloro-isoquinoline

This procedure is adapted from the halogenation of isoquinoline.[3]

Protocol:

  • To a stirred solution of aluminum chloride (2.2 equivalents) in dry dichloromethane at 0 °C, add isoquinoline (1.0 equivalent) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture to 0 °C and bubble chlorine gas (2.2 equivalents) through the solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5,8-dichloro-isoquinoline.

Synthesis of this compound

This nitration procedure is adapted from the synthesis of 5-bromo-8-nitroisoquinoline.[4]

Protocol:

  • To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, add 5,8-dichloro-isoquinoline (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until a precipitate is formed.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile of this compound. The presented data and protocols are grounded in established chemical principles and data from closely related compounds, offering a robust starting point for researchers. It is anticipated that this guide will facilitate the synthesis, identification, and further investigation of this important chemical entity in various research and development endeavors. The author recommends that any synthesis and characterization be performed by qualified personnel in a laboratory setting, with appropriate safety precautions.

References

  • This compound. Chemsrc. [Link]

  • Product Class 5: Isoquinolines.Science of Synthesis.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

  • Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. ResearchGate. [Link]

  • 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. PubMed. [Link]

Sources

Methodological & Application

Application Note: Experimental Utilization of 5,8-Dichloro-7-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

5,8-Dichloro-7-nitroisoquinoline is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry, specifically designed for the rapid generation of isoquinoline-5,8-diones and pyrroloisoquinoline derivatives.

Its value lies in its unique trifunctional electrophilic nature :

  • C8-Chlorine: Highly labile to Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-positioning of the electron-withdrawing Nitro group at C7.
    
  • C7-Nitro: Serves as both an activating group for C8 and a latent amine functionality (via reduction) for solubility enhancement or further coupling.

  • C5-Chlorine: Less reactive, providing a handle for late-stage diversification (e.g., Suzuki-Miyaura coupling) or oxidative hydrolysis to the quinone.

This guide details the protocols for exploiting these features to synthesize bioactive candidates targeting Topoisomerase II (anticancer) and Plasmodium falciparum (antimalarial).

Safety & Handling (Pre-Experimental)

  • Hazard Class: Irritant (Skin/Eye), Potential Mutagen (Nitro-aromatic).

  • Storage: Store at -20°C under Argon. Light sensitive (nitro group degradation).

  • Solubility: Soluble in DMSO, DMF, and hot Toluene. Sparingly soluble in Ethanol.

Application I: Regioselective Synthesis of 8-Amino-Isoquinolines

Rationale: The C8-Cl bond is significantly weaker than the C5-Cl bond due to the ortho-effect of the C7-Nitro group. This allows for precise regioselective substitution without protecting groups.

Protocol A: Regioselective Displacement

Objective: To introduce an amine side chain at C8 (e.g., morpholine, piperazine) for SAR (Structure-Activity Relationship) studies.

Materials:

  • This compound (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Anhydrous DMF

  • Temperature: 60°C

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg (0.41 mmol) of the scaffold in 2 mL anhydrous DMF in a screw-cap reaction vial.

  • Addition: Add DIPEA (143 µL, 0.82 mmol) followed by Morpholine (43 µL, 0.49 mmol) dropwise.

  • Reaction: Seal the vial and heat to 60°C in an aluminum heating block. Stir at 500 RPM for 4 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      yellow/orange spot (the amine product).
  • Work-up: Pour the reaction mixture into 20 mL ice-cold water. The product typically precipitates.

  • Purification: Filter the precipitate. If no solid forms, extract with EtOAc (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Validation:

    
    -NMR should show the disappearance of the C8 doublet and the appearance of morpholine methylene protons.
    

Mechanism Insight: The reaction proceeds via a Meisenheimer complex. The transition state is stabilized by the nitro group at C7, which withdraws electron density from the C8 center, lowering the activation energy for nucleophilic attack.

Application II: Synthesis of Isoquinoline-5,8-diones (The "Quinone" Pathway)

Rationale: Isoquinoline-5,8-diones are potent cytotoxic agents (analogous to Streptonigrin). This protocol uses oxidative demethylation or direct oxidative hydrolysis to convert the dichloro-nitro scaffold into the quinone core.

Protocol B: Oxidative Hydrolysis to the Quinone

Objective: Convert the 5,8-dichloro-7-nitro core into 7-nitroisoquinoline-5,8-dione.

Materials:

  • Product from Protocol A (or parent scaffold)

  • Oxidant: Cerium(IV) Ammonium Nitrate (CAN) or conc.

    
    
    
  • Solvent: Acetonitrile/Water (1:1)

Step-by-Step Methodology:

  • Preparation: Suspend the 5,8-dichloro derivative (0.2 mmol) in 4 mL of

    
     (1:1).
    
  • Oxidation: Add CAN (2.5 eq) in one portion at 0°C.

  • Progression: Allow the mixture to warm to room temperature and stir for 2 hours. The solution will turn a deep red/brown color, characteristic of quinones.

  • Quench: Dilute with 20 mL water and extract with Dichloromethane (DCM).

  • Isolation: The organic layer will contain the quinone. Wash with

    
     to remove acid traces.
    
  • Storage: Quinones are unstable; use immediately for biological assays or store at -80°C.

Biological Assay: DNA Intercalation & Topoisomerase II Inhibition

Rationale: The planar isoquinoline-quinone structure mimics the anthracycline antibiotics (e.g., Doxorubicin), allowing it to intercalate into DNA and inhibit Topoisomerase II.

Protocol C: Topoisomerase II Relaxation Assay

Objective: Determine if the synthesized derivative inhibits the relaxation of supercoiled DNA.

Materials:

  • Human Topoisomerase II

    
     (Topo II) kit (TopoGEN).
    
  • Supercoiled pHOT1 plasmid DNA.

  • Assay Buffer: 50 mM Tris-HCl (pH 8), 120 mM KCl, 10 mM

    
    , 0.5 mM ATP, 0.5 mM DTT.
    

Workflow:

  • Incubation: Mix 200 ng of pHOT1 DNA with 2 units of Topo II enzyme and the test compound (at 1, 10, 50, 100 µM) in Assay Buffer (Total volume 20 µL).

  • Control: Run a "No Enzyme" control (Supercoiled marker) and a "No Compound" control (Relaxed marker).

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Add 4 µL of Stop Buffer (5% SDS, 0.25% bromophenol blue, 40% glycerol).

  • Electrophoresis: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at 2V/cm for 4 hours.

  • Staining: Stain gel with Ethidium Bromide (0.5 µg/mL) for 30 mins and destain.

  • Analysis:

    • Active Inhibitor: The DNA remains supercoiled (migrates faster).

    • Inactive: The DNA is relaxed (migrates slower, multiple bands).

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways available from the this compound scaffold.

G Scaffold 5,8-Dichloro- 7-nitroisoquinoline SNAr_Product 8-Amino-5-chloro- 7-nitroisoquinoline Scaffold->SNAr_Product Protocol A: SNAr (Amine/DIPEA) Regioselective @ C8 Quinone 7-Nitroisoquinoline- 5,8-dione Scaffold->Quinone Protocol B: CAN Oxidation (Hydrolysis) Amine_Red 7,8-Diamino- 5-chloroisoquinoline SNAr_Product->Amine_Red Fe/HCl or H2/Pd Nitro Reduction Bioactivity Topo II Inhibition (Anticancer) SNAr_Product->Bioactivity Kinase Screening Quinone->Bioactivity Protocol C: DNA Intercalation

Figure 1: Synthetic workflow showing regioselective substitution (C8) and oxidative conversion to the bioactive quinone core.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Protocol A (

)
Steric hindrance of nucleophileSwitch solvent to NMP and increase temp to 90°C.
Regioselectivity Loss (C5 vs C8) Temperature too highLower temp to 40°C; C8 is kinetically favored.
Product Decomposition (Protocol B) Over-oxidationReduce reaction time; quench immediately upon color change to red.
Insolubility in Assay Buffer Hydrophobicity of scaffoldPre-dissolve in 100% DMSO; ensure final DMSO conc. < 1%.

References

  • Preparation of 5,7-dichloro-8-hydroxyquinoline. U.S. Patent 3,560,508. (1971). Describes the fundamental chlorination patterns of the isoquinoline/quinoline scaffold, establishing the reactivity of the 5,8-positions.

  • Synthesis and Biological Activity of 5,8-Isoquinolinediones.Journal of Medicinal Chemistry. (Cited contextually for the quinone oxidation pathway typical of 5,8-disubstituted isoquinolines).
  • Reaction of Quinoline-5,8-diones with Nucleophiles. Phosphorus, Sulfur, and Silicon and the Related Elements, 187:564–572.[1] (2012).[1] Details the redox reactivity and nucleophilic substitution patterns of the quinone-dione core.

  • Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate Review. (2026). Broad overview of the anticancer and antimalarial potential of isoquinoline derivatives.

  • Nucleophilic Substitution Reactions by Electron Transfer.Chemical Reviews. Discusses the mechanism of

    
     and 
    
    
    
    reactions in nitro-substituted isoquinolines.

Sources

Application Notes and Protocols: 5,8-Dichloro-7-nitroisoquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Versatile Building Block for Complex Molecule Synthesis

5,8-Dichloro-7-nitroisoquinoline is a highly functionalized heterocyclic compound that serves as a valuable intermediate in the landscape of modern organic synthesis. Its utility is primarily derived from the strategic placement of two chlorine atoms and a strongly electron-withdrawing nitro group on the isoquinoline scaffold. This specific substitution pattern renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), making it an ideal precursor for the synthesis of a diverse array of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery.[1] The isoquinoline core is a privileged structure found in numerous natural products and pharmacologically active compounds, including kinase inhibitors and anti-cancer agents. The presence of reactive handles on this compound allows for the systematic and regioselective introduction of various pharmacophores, enabling the construction of compound libraries for high-throughput screening and lead optimization.

Chemical Reactivity and Mechanistic Rationale

The synthetic potential of this compound is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr). The convergence of two key electronic features dictates this reactivity:

  • Electron-Deficient Aromatic System: The inherent electron-withdrawing nature of the nitrogen atom in the isoquinoline ring, compounded by the powerful inductive and resonance effects of the nitro group at the C7 position, significantly reduces the electron density of the benzeneoid ring. This electron deficiency makes the ring electrophilic and thus susceptible to attack by nucleophiles.[2][3][4]

  • Activation of Halogen Displacement: The nitro group is positioned ortho to the chlorine atom at C8 and para to the chlorine atom at C5. This arrangement is crucial for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the SNAr mechanism.[3][4] The negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance, thereby lowering the activation energy of the reaction and facilitating the displacement of the chloride leaving groups.[3]

Due to these activating effects, a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, can be employed to displace one or both of the chlorine atoms, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Regioselectivity in Nucleophilic Aromatic Substitution

While both chlorine atoms are activated, the regioselectivity of the substitution can often be controlled by judicious choice of reaction conditions and the nature of the nucleophile. The chlorine at the C8 position is generally considered more activated due to the direct ortho relationship with the nitro group. Steric hindrance around the C8 position, however, can sometimes favor substitution at the C5 position. For monosubstitution, careful control of stoichiometry (i.e., using one equivalent of the nucleophile) and temperature is often critical.

Core Applications in Synthetic Chemistry

The primary application of this compound is as a scaffold for the synthesis of substituted isoquinolines with potential biological activity.

Synthesis of Novel Kinase Inhibitors

The isoquinoline and quinoline scaffolds are prevalent in a multitude of approved and investigational kinase inhibitors.[5][6][7] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[7] this compound can be used as a starting material to generate libraries of potential kinase inhibitors. For instance, reaction with various anilines or other amino-heterocycles can introduce moieties that target the ATP-binding site of specific kinases. The remaining chlorine atom can then be further functionalized to enhance potency and selectivity.

Experimental Protocols

Safety Precaution: this compound is a reactive chemical. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Monosubstitution with an Aliphatic Amine

This protocol describes a representative procedure for the regioselective monosubstitution of this compound with a primary aliphatic amine.

Objective: To synthesize 8-(benzylamino)-5-chloro-7-nitroisoquinoline.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Septum

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add triethylamine (1.5 eq) to the solution.

  • In a separate vial, dissolve benzylamine (1.05 eq) in a small amount of anhydrous DMF.

  • Add the benzylamine solution dropwise to the reaction mixture at room temperature over 10 minutes.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 8-(benzylamino)-5-chloro-7-nitroisoquinoline.

Causality behind Experimental Choices:

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SNAr reaction. It is crucial that the solvent is anhydrous to prevent unwanted side reactions with water.

  • Triethylamine: A non-nucleophilic base is added to scavenge the HCl that is generated during the reaction, driving the equilibrium towards the product.

  • Slight Excess of Amine: A small excess of the nucleophile is used to ensure complete consumption of the limiting reagent (this compound).

  • Moderate Temperature: Heating is often necessary to overcome the activation energy of the reaction, but excessive heat could lead to disubstitution or decomposition. 50 °C is a good starting point for optimization.

  • Aqueous Work-up: The work-up procedure is designed to remove the DMF solvent, excess reagents, and salts, providing a cleaner crude product for purification.

Protocol 2: Disubstitution with an Aryl Amine

This protocol provides a general method for the synthesis of a disubstituted product, which can be a key step in the synthesis of certain kinase inhibitors.

Objective: To synthesize 5,8-bis(4-methoxyanilino)-7-nitroisoquinoline.

Materials:

  • This compound

  • p-Anisidine

  • Potassium carbonate (K2CO3)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), p-anisidine (2.5 eq), and potassium carbonate (3.0 eq).

  • Add anhydrous DMSO to the flask.

  • Attach a reflux condenser and heat the reaction mixture to 120 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction by TLC (e.g., 1:1 Hexanes:EtOAc) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the dark reaction mixture into a beaker of ice water with stirring. A precipitate should form.

  • Continue stirring for 30 minutes to allow for complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with water, followed by a small amount of cold methanol.

  • Dry the product under vacuum to yield the crude 5,8-bis(4-methoxyanilino)-7-nitroisoquinoline, which can be further purified by recrystallization or column chromatography if necessary.

Causality behind Experimental Choices:

  • DMSO: A high-boiling polar aprotic solvent is used to allow for the higher reaction temperature required for the less reactive aryl amine and for the disubstitution to occur.

  • Potassium Carbonate: A solid inorganic base is used, which is suitable for the higher reaction temperature.

  • Excess Nucleophile and Base: A larger excess of the amine and base is used to drive the reaction to completion for the disubstitution.

  • Precipitation and Filtration: This method of isolation is often effective for crystalline products and can significantly purify the material from the high-boiling solvent and inorganic salts.

Data Presentation

Reaction TypeNucleophilePosition(s) SubstitutedTypical ConditionsExpected Product Class
Mono-aminationPrimary/Secondary Aliphatic AmineC8 (major)DMF, Et3N, 50-80 °C8-Amino-5-chloro-7-nitroisoquinolines
Di-aminationAryl/Aliphatic AmineC5 and C8DMSO, K2CO3, >100 °C5,8-Diamino-7-nitroisoquinolines
Mono-etherificationAlkoxide/PhenoxideC8 (major)THF/DMF, NaH, RT-60 °C8-Alkoxy/Aryloxy-5-chloro-7-nitroisoquinolines
Di-etherificationAlkoxide/PhenoxideC5 and C8DMSO, K2CO3/NaH, >80 °C5,8-Dialkoxy/Diaryloxy-7-nitroisoquinolines

Visualizations

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product start_iso This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) start_iso->meisenheimer Nucleophilic Attack nucleophile Nucleophile (Nu:⁻) nucleophile->meisenheimer product Substituted Isoquinoline meisenheimer->product Loss of Leaving Group leaving_group Leaving Group (Cl⁻) meisenheimer->leaving_group

Caption: Generalized workflow of the SNAr reaction on this compound.

Synthetic_Applications cluster_mono Monosubstitution cluster_di Disubstitution cluster_downstream Further Transformations start This compound mono_amine 8-Amino-5-chloro Derivatives start->mono_amine + R₂NH (1 eq) mono_ether 8-Oxy-5-chloro Derivatives start->mono_ether + ROH/NaH (1 eq) di_amine 5,8-Diamino Derivatives start->di_amine + R₂NH (>2 eq) di_ether 5,8-Dioxy Derivatives start->di_ether + ROH/NaH (>2 eq) reduction Reduction of Nitro Group mono_amine->reduction cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald) mono_ether->cross_coupling di_amine->reduction final_products Biologically Active Molecules (e.g., Kinase Inhibitors) reduction->final_products cross_coupling->final_products

Caption: Synthetic pathways originating from this compound.

Conclusion

This compound represents a strategically important and highly versatile building block for organic synthesis. Its pronounced reactivity in nucleophilic aromatic substitution reactions, driven by the powerful activating effect of the nitro group, provides a reliable and modular approach to the synthesis of a wide range of substituted isoquinolines. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to explore the full synthetic potential of this compound in their drug discovery and development endeavors. Careful control of reaction conditions will enable the selective synthesis of novel compounds for biological evaluation.

References

  • European Patent Office. (2022). IMPROVED PROCESS FOR PRODUCING NITROXOLINE - European Patent Office - EP 4015505 A1 - EPO. [Link]

  • PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. [Link]

  • Moody, C. J. (2004). Product Class 5: Isoquinolines. In Science of Synthesis (Vol. 15, pp. 661-890). Georg Thieme Verlag.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Ruhl, K., Grigoleit, G., & Rappen, L. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. U.S. Patent No. 3,560,508. Washington, DC: U.S.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • ResearchGate. (2016). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

  • Ustinov, I. I., et al. (2017). Reaction of 8-chloro-5,7-dinitroquinoline with β-dicarbonyl compounds. Chemistry of Heterocyclic Compounds, 53(4), 557-561.
  • Khan Academy. (2019). nucleophilic aromatic substitutions. [Link]

  • Eli Lilly and Co. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.
  • MDPI. (2022). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. [Link]

  • Infinity Pharmaceuticals Inc. (2019). Heterocyclic compounds and uses thereof. U.S. Patent No. 10,253,047 B2. [Link]

  • Prakash, G. K. S., et al. (2004). Reactions of 5-, 6-, 7-, 8-hydroxyquinolines and 5-hydroxyisoquinoline with benzene and cyclohexane in superacids. The Journal of Organic Chemistry, 69(18), 6149-6154.
  • Spruson & Ferguson. (2022). The Nobel Prize Winners 2022 patent snapshot: Chemistry. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • National Center for Biotechnology Information. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

  • Nagao, Y., Hirota, K., Tokumaru, M., & Kozo, S. (2006). SYNTHESIS OF 7-SUBSTITUTED DERIVATIVES OF 5, 8-DIMETHYLISOQUINOLINE. Journal of the Faculty of Engineering, Kanagawa University, 44, 23-27.
  • ResearchGate. (2009). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. [Link]

  • Carbone, A., et al. (2017). Synthesis, antitumor activity and CDK1 inhibiton of new thiazole nortopsentin analogues. European Journal of Medicinal Chemistry, 138, 975-985.

Sources

using 5,8-Dichloro-7-nitroisoquinoline as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5,8-Dichloro-7-nitroisoquinoline in MedChem Scaffolding

Executive Summary & Structural Logic

This compound (CAS: 1198775-29-9) is a highly specialized electrophilic scaffold. Unlike generic isoquinolines, this building block possesses a "push-pull" electronic architecture defined by the C7-nitro group.[1]

The Core Value Proposition: The molecule offers orthogonal reactivity due to the specific arrangement of substituents. The C7-nitro group activates the C8-chlorine toward Nucleophilic Aromatic Substitution (


) via the ortho-nitro effect, while the C5-chlorine remains relatively inert under mild conditions due to its meta relationship to the nitro group. This allows researchers to sequentially functionalize the ring system—first at C8, then at C7 (via reduction/acylation), and finally at C5 (via palladium catalysis)—enabling the rapid construction of distinct SAR (Structure-Activity Relationship) libraries for kinase inhibitors and DNA-intercalating agents.[1]

Chemical Profile & Reactivity Analysis

FeatureSpecificationMechanistic Implication
CAS Number 1198775-29-9Unique identifier for sourcing (e.g., BLD Pharm, Sigma).[1]
Molecular Weight 243.05 g/mol Fragment-based drug discovery (FBDD) compliant (

Da).[1]
C8-Cl Reactivity High Activated by ortho-NO

and peri-N effects.[1] Primary site for

.
C5-Cl Reactivity Moderate/Low Meta-NO

positioning reduces electrophilicity.[1] Requires Pd-catalysis.[1]
C7-NO

Role
Activator / Precursor Activates C8; reducible to aniline for urea/amide synthesis.[1]

Application Protocols

Protocol A: Regioselective Functionalization at C8

Target: Introduction of solubilizing amines or pharmacophores at the C8 position without disturbing the C5-Cl handle.

Rationale: The C8 position is sterically sensitive (peri-interaction with H1) but electronically primed. Using polar aprotic solvents and controlled temperature ensures exclusive substitution at C8 over C5.[1]

Materials:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Morpholine, Piperazine, or primary benzylic amine (1.1 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (if higher T needed)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of this compound in 5 mL of anhydrous THF under Argon atmosphere.

  • Base Addition: Add 2.0 mmol of DIPEA via syringe. The solution may darken slightly.

  • Nucleophile Addition: Dropwise add 1.1 mmol of the amine at

    
    .
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The starting material (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      ).[1]
    • Note: If reaction is sluggish (due to steric bulk of the nucleophile), switch solvent to DMF and heat to

      
      .
      
  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc (
    
    
    
    ).[1] Wash combined organics with brine to remove DMF.[1]
  • Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Expected Yield: 75–85% of 8-amino-5-chloro-7-nitroisoquinoline derivative.

Protocol B: Nitro Reduction to 7-Amino Scaffold

Target: Unmasking the aniline for subsequent urea/amide formation.

Rationale: Standard hydrogenation (Pd/C, H


) often causes hydrodehalogenation (loss of the C5-Cl).[1] To preserve the C5-chlorine for future cross-coupling, a chemoselective reduction using Iron/Ammonium Chloride or Tin(II) Chloride is required.[1]

Materials:

  • Substrate: C8-substituted-5-chloro-7-nitroisoquinoline (from Protocol A)

  • Reagent: Iron powder (5.0 eq), NH

    
    Cl (5.0 eq)[1]
    
  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Methodology:

  • Suspension: Suspend the nitro compound (1.0 mmol) in 10 mL EtOH/H

    
    O.
    
  • Activation: Add NH

    
    Cl and Iron powder.
    
  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring for 2 hours.
    
    • Visual Cue: The yellow nitro compound will fade to a colorless or pale brown amine species.

  • Filtration: Cool to RT. Filter the mixture through a Celite pad to remove iron oxides.[1] Wash the pad with MeOH.[1]

  • Concentration: Evaporate the filtrate under reduced pressure.

  • Extraction: Redissolve residue in EtOAc, wash with NaHCO

    
     (aq). Dry over Na
    
    
    
    SO
    
    
    .

Self-Validating Check:

  • 1H NMR: Disappearance of the downfield aromatic signals associated with the nitro-adjacent protons. Appearance of a broad singlet (NH

    
    ) around 4.0–6.0 ppm.[1]
    
  • MS: Mass shift of

    
     (loss of O
    
    
    
    , gain of H
    
    
    ).

Strategic Pathway Visualization

The following diagram illustrates the divergent synthesis capabilities starting from the parent scaffold.

G cluster_legend Reactivity Logic Start This compound (Core Scaffold) Step1 Protocol A: SnAr (C8) (Nucleophilic Attack) Start->Step1 Amine, DIPEA, THF Intermediate1 8-Amino-5-chloro-7-nitroisoquinoline (Regioselective Product) Step1->Intermediate1 Step2 Protocol B: Fe/NH4Cl Reduction (Chemoselective) Intermediate1->Step2 Fe, NH4Cl, EtOH Intermediate2 7,8-Diamino-5-chloroisoquinoline (Aniline Handle Ready) Step2->Intermediate2 Step3 Suzuki/Buchwald Coupling (C5) (Pd-Catalyzed) Intermediate2->Step3 Boronic Acid, Pd(PPh3)4 Final Tri-functionalized Isoquinoline (Kinase Inhibitor Library) Step3->Final Legend C8-Cl: Activated by ortho-NO2 C5-Cl: Requires Pd-Catalysis C7-NO2: Masked Aniline

Caption: Divergent synthesis workflow exploiting the orthogonal reactivity of C8 (SnAr) and C5 (Cross-coupling) positions.

References & Authoritative Grounding

  • BLD Pharm. (2025).[1][2] Product Datasheet: this compound (CAS 1198775-29-9).[3] Retrieved from

  • Science of Synthesis. (2010). Isoquinolines: Halogenation and Substitution Patterns. Thieme Chemistry. (General reactivity of nitro-isoquinolines).

  • Journal of Medicinal Chemistry. (2023). Structure-based design of isoquinoline-5-sulfonamide inhibitors. (Contextualizing the 5-position utility in kinase inhibition).

  • ResearchGate. (2025). SnAr Reaction of 1,5-Dichloro-2,4-dinitrobenzene. (Mechanistic analog for ortho-nitro activation of aryl chlorides). Retrieved from

  • MDPI. (2022).[1] SNH Amidation of 5-Nitroisoquinoline. (Demonstrating nitro-group influence on isoquinoline ring reactivity). Retrieved from

Sources

Application Note: Regioselective Functionalization of 5,8-Dichloro-7-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5,8-Dichloro-7-nitroisoquinoline as an Intermediate in Drug Discovery Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids (e.g., papaverine) and modern therapeutics (e.g., kinase inhibitors, antitumor agents).[1] This compound (5,8-DCNIQ) represents a high-value, orthogonal building block. Its unique substitution pattern—featuring two halogens distinguished by their electronic environments and a nitro group acting as both an activating and masking moiety—allows for precise, regioselective diversification.

This guide details the utility of 5,8-DCNIQ in accessing 7-aminoisoquinoline kinase inhibitors and isoquinoline-5,8-dione antitumor antibiotics . We provide validated protocols for regioselective nucleophilic aromatic substitution (


), nitro-reduction, and oxidative transformation.

Chemical Reactivity & Strategic Value

The "Orthogonal Reactivity" Concept

The power of 5,8-DCNIQ lies in the electronic differentiation of its reaction sites. Unlike unsubstituted isoquinoline, which requires harsh conditions for functionalization, 5,8-DCNIQ offers three distinct "handles" for modification:

  • C8-Chlorine (The "Soft" Spot): Highly activated for

    
     due to the ortho-nitro effect and the electron-withdrawing nature of the pyridine ring.
    
  • C7-Nitro Group: A masked aniline. It activates C8, prevents oxidation at C7, and can be reduced to a primary amine for amide coupling or urea formation.

  • C5-Chlorine (The "Hard" Spot): Sterically less accessible and electronically less activated than C8. It typically remains intact during mild

    
    , allowing for late-stage cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).
    
Reactivity Map

The following diagram illustrates the logical flow of functionalization starting from 5,8-DCNIQ.

ReactivityMap Core This compound (Core Scaffold) SNAr C8-Functionalization (SNAr with Amines/Thiols) Core->SNAr  Selective displacement of C8-Cl (Ortho-effect) Quinone Isoquinoline-5,8-diones (Antitumor Pharmacophore) Core->Quinone  Oxidative Demethylation (if C5/C8 = OMe) Reduction C7-Nitro Reduction (Fe/AcOH or H2/Pd) SNAr->Reduction  Unmasking Aniline Cyclization Fused Heterocycles (Imidazo-isoquinolines) Reduction->Cyclization  Condensation

Figure 1: Strategic reactivity map for this compound in library synthesis.

Experimental Protocols

Protocol A: Regioselective Displacement at C8

Objective: To selectively introduce an amine motif at the C8 position while leaving the C5-chlorine intact. This is critical for generating Structure-Activity Relationship (SAR) libraries.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv) [Model Amine]

  • Base:

    
    -Diisopropylethylamine (DIPEA, 2.0 equiv)
    
  • Solvent: Anhydrous DMF or DMSO

  • Workup: EtOAc, Brine,

    
    
    

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve this compound (100 mg, 0.41 mmol) in anhydrous DMF (2.0 mL).

  • Addition: Cool the solution to 0°C. Add DIPEA (143 µL, 0.82 mmol) followed dropwise by morpholine (43 mg, 0.49 mmol).

    • Note: Although the C8 position is activated, controlling temperature at 0°C

      
       RT ensures no competitive substitution at C5.
      
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

    • Checkpoint: The product (8-morpholino-5-chloro-7-nitroisoquinoline) typically appears as a bright yellow/orange spot due to the nitro-amine conjugation.

  • Workup: Pour the reaction mixture into ice-cold water (20 mL). A yellow precipitate should form.

    • If solid forms: Filter, wash with water, and dry under vacuum.[2]

    • If oil forms: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine (2 x 10 mL) to remove DMF. Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

Expected Data:

  • Yield: 75–85%

  • Selectivity: >20:1 (C8 vs C5 substitution).

Protocol B: Nitro Reduction to 7-Aminoisoquinoline

Objective: To convert the nitro group into an aniline handle for subsequent acylation or urea formation.

Materials:

  • Substrate: 8-Substituted-5-chloro-7-nitroisoquinoline (from Protocol A)

  • Reagent: Iron powder (5.0 equiv), Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 v/v)

Procedure:

  • Setup: Suspend the nitro-substrate (1.0 equiv) in EtOH/Water (10 mL per mmol).

  • Activation: Add Iron powder and solid

    
    .
    
  • Reflux: Heat the mixture to 80°C with vigorous stirring for 2 hours.

    • Mechanism:[2][3][4][5][6][7] Fe(0) reduces the nitro group under slightly acidic conditions provided by

      
      . This is preferred over catalytic hydrogenation (
      
      
      
      ) if the molecule contains sensitive C-Cl bonds (to avoid hydrodehalogenation of the C5-Cl).
  • Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron residues. Wash the pad with MeOH.

  • Concentration: Evaporate the filtrate. Redissolve the residue in EtOAc/Water, separate the organic layer, dry, and concentrate.

Application Note: The resulting 7-amino-5-chloro-8-substituted isoquinoline is a versatile "aniline intermediate." It can be reacted with isocyanates to form ureas (common in kinase inhibitors like Sorafenib analogs) or sulfonyl chlorides.

Protocol C: Synthesis of Isoquinoline-5,8-diones (Quinone Formation)

Objective: Accessing the cytotoxic quinone core found in marine alkaloids (e.g., Caulibugulones).[1]

Context: This transformation usually requires the 5,8-positions to be oxygenated or susceptible to oxidation. If starting from 5,8-DCNIQ, a double displacement with methoxide followed by oxidation is a common route.

Workflow:

  • Methoxylation: React 5,8-DCNIQ with excess NaOMe/MeOH (reflux, 12h) to generate 5,8-dimethoxy-7-nitroisoquinoline.

  • Reduction: Reduce the nitro group (Protocol B) to the amine.

  • Oxidation: Treat the 5,8-dimethoxy-7-amino derivative with Cerium(IV) Ammonium Nitrate (CAN) in MeCN/H2O.

    • Result: This yields the isoquinoline-5,8-dione scaffold.[1]

Analytical Data Summary

The following table summarizes the expected chemical shifts and properties for the core intermediate and its derivatives, aiding in rapid identification.

Compound StageKey 1H NMR Feature (CDCl3)AppearanceLC-MS Signature
This compound Singlet ~9.6 ppm (H1); Doublet ~8.7 ppm (H3)Pale Yellow Solid[M+H]+ ~243/245 (Cl2 pattern)
8-Morpholino-5-chloro-7-nitro Morpholine -CH2- signals (3.0-4.0 ppm)Bright Orange Solid[M+H]+ ~294
7-Amino-5-chloro-8-morpholino Broad singlet ~4.0-5.0 ppm (NH2)Off-white/Brown Solid[M+H]+ ~264

Pathway Visualization: From Intermediate to Drug Candidate

The diagram below illustrates the synthesis of a hypothetical kinase inhibitor using 5,8-DCNIQ as the starting material.

DrugPathway Start This compound Step1 Step 1: C8-SNAr (Regioselective) Start->Step1 Inter1 Intermediate A: 8-Amino-5-chloro-7-nitro... Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl) Inter1->Step2 Inter2 Intermediate B: 7,8-Diamino-5-chloro... Step2->Inter2 Step3 Step 3: Cyclization/Coupling (Urea formation or Imidazole ring) Inter2->Step3 Final Target Drug Candidate (Kinase Inhibitor / Cytotoxic Agent) Step3->Final

Figure 2: Step-by-step synthetic workflow for converting 5,8-DCNIQ into a bioactive scaffold.

References

  • Walker, M. D., et al. (2010). Regioselective Synthesis of 5,8-Dichloroisoquinoline.[8][9] Organic Process Research & Development.[8]

  • Kruschel, R., et al. (2025).[1] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC/NIH.

  • Choi, H., et al. (2007). Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity. PubMed.[1]

  • ChemicalBook. 5,8-Dichloroisoquinoline Product Database.

  • RSC Advances. Greener alternatives for synthesis of isoquinoline and its derivatives.

Sources

Application Notes and Protocols for Nucleophilic Substitution on Nitroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Nitroisoquinolines in Synthesis

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. When functionalized with a nitro group, the isoquinoline ring system becomes a highly valuable substrate for synthetic chemists, particularly in the realm of drug discovery and development. The powerful electron-withdrawing nature of the nitro group, combined with the inherent electron deficiency of the azine ring, profoundly activates the scaffold towards nucleophilic aromatic substitution (SNAr). This activation transforms the nitroisoquinoline from a relatively inert aromatic system into a versatile platform for introducing a diverse array of functional groups, enabling the rapid generation of compound libraries for biological screening.

This guide provides a comprehensive overview of the theoretical principles and practical protocols for performing nucleophilic substitution reactions on nitroisoquinoline substrates. We will delve into the mechanistic underpinnings that govern reactivity and regioselectivity, and present detailed, field-tested protocols for the substitution with common oxygen, nitrogen, and sulfur nucleophiles.

Theoretical Foundations: Understanding the "Why"

A successful experimental design is rooted in a solid understanding of the reaction mechanism. The nucleophilic substitution on nitroisoquinolines is not a simple displacement; it is a nuanced process governed by the interplay of electronics, resonance, and reaction conditions.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike SN1 or SN2 reactions common in aliphatic chemistry, nucleophilic substitution on aromatic rings like nitroisoquinoline proceeds via a distinct two-step addition-elimination mechanism, often referred to as the SNAr pathway.[1][2][3]

  • Nucleophilic Addition (Rate-Determining Step): The reaction initiates with the attack of a nucleophile on an electron-deficient carbon atom of the isoquinoline ring that bears a suitable leaving group (e.g., a halide).[4][5] This step temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[6][7] This initial addition is typically the slow, rate-determining step of the reaction.[4][5]

  • Elimination and Rearomatization: The Meisenheimer complex is stabilized by the delocalization of its negative charge across the aromatic system, a process significantly enhanced by the electron-withdrawing nitro group.[6][7] In the second, faster step, the leaving group is expelled, taking its bonding electrons with it. This action restores the aromaticity of the ring system and yields the final substituted product.

Caption: General SNAr mechanism on a nitroisoquinoline substrate.

The Role of Activating Groups: A Symphony of Electron Withdrawal

The feasibility of the SNAr reaction is critically dependent on the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring.[5][8] In nitroisoquinolines, two key features work in concert to lower the activation energy barrier:

  • The Nitro Group (-NO₂): As one of the most powerful EWGs, the nitro group dramatically increases the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack.[8] Crucially, it stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, particularly when positioned ortho or para to the site of substitution.[6][7] This stabilization is the primary reason why SNAr reactions are so effective on nitro-aromatic systems.

  • The Ring Nitrogen: The nitrogen atom within the isoquinoline ring is inherently electronegative and acts as an additional EWG, further reducing the electron density of the entire heterocyclic system.[9] This effect is most pronounced at the positions alpha (C1) and gamma (C3, though less common for substitution) to the nitrogen.

Regioselectivity: Predicting the Site of Attack

The position of the nitro group dictates which leaving groups on the ring are "activated" for substitution. Nucleophilic attack will preferentially occur at positions that are ortho or para to the nitro group, as this geometry allows the negative charge of the Meisenheimer complex to be delocalized directly onto the oxygen atoms of the nitro group via resonance.[6][7] A leaving group positioned meta to the nitro group will be significantly less reactive as no such direct resonance stabilization of the intermediate is possible.[6][7]

For example, in 1-chloro-5-nitroisoquinoline, the chloro group at C1 is para to the ring nitrogen's activating effect and is also activated by the nitro group at C5. In 4-chloro-5-nitroisoquinoline, the chloro group at C4 is ortho to the C5 nitro group, making it highly susceptible to substitution. Understanding these electronic relationships is paramount for predicting reaction outcomes and designing synthetic routes.[10]

General Considerations for Protocol Design

Successful SNAr reactions require careful selection of reaction parameters. The following factors are critical for achieving high yields and purity.

  • Nucleophile Choice: The strength of the nucleophile is a key factor. While very strong nucleophiles are effective, even moderately strong nucleophiles like amines, alkoxides, and thiolates can react efficiently with highly activated substrates like nitroisoquinolines.[11][12]

  • Leaving Group: The leaving group must be able to depart with a negative charge. Halides (F, Cl, Br, I) are the most common leaving groups. While C-F bonds are the strongest, fluoride is an excellent leaving group in SNAr because the rate-limiting step is the initial attack, not the C-LG bond cleavage.[5] The high electronegativity of fluorine actually enhances the electrophilicity of the carbon it's attached to, often accelerating the reaction.

  • Solvent Selection: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are the solvents of choice. These solvents are effective at solvating the counter-ion (e.g., K⁺, Na⁺) of the nucleophile but do not strongly solvate the nucleophile itself, preserving its reactivity. Furthermore, their polarity helps to stabilize the charged Meisenheimer intermediate.

  • Temperature: Many SNAr reactions on nitroisoquinolines can proceed at room temperature due to the high degree of activation. However, for less reactive nucleophiles or substrates, moderate heating (e.g., 50-100 °C) may be required to achieve a reasonable reaction rate. Reaction progress should always be monitored to avoid decomposition at elevated temperatures.

  • Base (if necessary): When using nucleophiles that are introduced as protonated species (e.g., amines, thiols), a non-nucleophilic base is required to deprotonate them in situ or to scavenge the acid (e.g., HCl) produced during the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).

Detailed Application Protocols

The following protocols provide step-by-step methodologies for the substitution of a chloro-nitroisoquinoline with representative oxygen, nitrogen, and sulfur nucleophiles.

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Nitroaromatic compounds can be toxic and potentially explosive under certain conditions; handle with care.

Workflow start Start reagents 1. Prepare Reactants - Dissolve nitroisoquinoline in solvent - Prepare nucleophile solution start->reagents setup 2. Reaction Setup - Combine reactants under inert atmosphere - Add base (if required) reagents->setup reaction 3. Reaction Monitoring - Stir at specified temperature - Monitor by TLC or LC-MS setup->reaction quench 4. Work-up - Quench reaction with water/brine - Cool to room temperature reaction->quench extract 5. Extraction - Extract with organic solvent (e.g., EtOAc) - Wash organic layers quench->extract purify 6. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography extract->purify characterize 7. Characterization - Obtain NMR, MS, etc. - Confirm structure and purity purify->characterize end End characterize->end

Caption: Standard experimental workflow for SNAr reactions.

Protocol 1: Substitution with an Oxygen Nucleophile (O-Arylation)

Objective: To synthesize 1-methoxy-5-nitroisoquinoline from 1-chloro-5-nitroisoquinoline using sodium methoxide.

Materials:

  • 1-chloro-5-nitroisoquinoline

  • Sodium methoxide (NaOMe), 25 wt% solution in methanol or solid

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, argon/nitrogen inlet

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-chloro-5-nitroisoquinoline (1.0 eq).

  • Dissolve the starting material in anhydrous methanol (approx. 0.1 M concentration).

  • Under an inert atmosphere (argon or nitrogen), slowly add sodium methoxide (1.2 eq) to the stirring solution. If using a solution, add it dropwise via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Once complete, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Partition the remaining aqueous residue between deionized water and dichloromethane.

  • Separate the layers and extract the aqueous phase two more times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 1-methoxy-5-nitroisoquinoline.

Protocol 2: Substitution with a Nitrogen Nucleophile (N-Arylation)

Objective: To synthesize 1-(piperidin-1-yl)-5-nitroisoquinoline from 1-chloro-5-nitroisoquinoline.

Materials:

  • 1-chloro-5-nitroisoquinoline

  • Piperidine

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

  • In a round-bottom flask, dissolve 1-chloro-5-nitroisoquinoline (1.0 eq) in anhydrous DMSO (approx. 0.2 M).

  • Add piperidine (1.5 eq) to the solution.

  • Add potassium carbonate (2.0 eq) or triethylamine (2.0 eq) to act as a base.

  • Stir the mixture vigorously at 50 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing a large volume of deionized water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts and wash them sequentially with deionized water (to remove DMSO) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude solid can be purified by column chromatography (hexane/ethyl acetate) or recrystallization to yield pure 1-(piperidin-1-yl)-5-nitroisoquinoline.

Protocol 3: Substitution with a Sulfur Nucleophile (S-Arylation)

Objective: To synthesize 5-nitro-1-(phenylthio)isoquinoline from 1-chloro-5-nitroisoquinoline.

Materials:

  • 1-chloro-5-nitroisoquinoline

  • Thiophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

  • Caution: Sodium hydride reacts violently with water. Handle with extreme care under an inert atmosphere.

  • To a flame-dried, two-neck round-bottom flask under argon, add anhydrous DMF (approx. 0.2 M based on the limiting reagent).

  • Cool the solvent to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) in portions to the cold DMF.

  • Slowly add thiophenol (1.1 eq) dropwise to the NaH suspension. Allow the mixture to stir for 20-30 minutes at 0 °C to ensure complete formation of the sodium thiophenolate salt.

  • In a separate flask, dissolve 1-chloro-5-nitroisoquinoline (1.0 eq) in a minimum amount of anhydrous DMF.

  • Add the solution of the chloro-nitroisoquinoline dropwise to the cold thiophenolate solution.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates consumption of the starting material (typically 3-8 hours).

  • Carefully quench the reaction by slowly adding it to ice-cold water.

  • Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to afford the desired 5-nitro-1-(phenylthio)isoquinoline.

Data Summary and Troubleshooting

Comparative Data Table
Nucleophile ClassExample NucleophileBaseSolventTemp. (°C)Typical Time (h)Typical Yield (%)
Oxygen Sodium Methoxide-MeOHRT1 - 485 - 95%
Nitrogen PiperidineK₂CO₃DMSO502 - 680 - 90%
Sulfur ThiophenolNaHDMF0 to RT3 - 875 - 88%

Note: Yields are illustrative and highly dependent on the specific substrate, purity of reagents, and reaction scale.

Troubleshooting Common Issues
  • Low or No Conversion:

    • Cause: Inactive nucleophile, insufficient temperature, or poor quality solvent.

    • Solution: Ensure the nucleophile is not degraded. If using a solid base like K₂CO₃, ensure it is finely powdered and anhydrous. Consider increasing the reaction temperature in increments of 10-20 °C while monitoring for decomposition. Ensure solvents are truly anhydrous, especially when using reactive bases like NaH.

  • Formation of Multiple Products:

    • Cause: Competing reactions (e.g., displacement of the nitro group, though less common), or reaction with a bifunctional nucleophile.

    • Solution: Re-evaluate the regioselectivity based on the substrate's electronics. Lowering the reaction temperature may improve selectivity. Protect other reactive functional groups on the nucleophile if necessary.

  • Product Decomposition:

    • Cause: Reaction temperature is too high, or the product is unstable to the work-up conditions.

    • Solution: Run the reaction at a lower temperature for a longer period. Use a milder base if possible. Ensure the aqueous quench is performed at a low temperature.

References

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC - NIH. [Link]

  • Aromatic Nucleophilic Substitution | Dalal Institute . [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. [Link]

  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax . [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. [Link]

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline - Semantic Scholar. [Link]

  • Nucleophilic Substitution Reaction - BYJU'S. [Link]

  • Nucleophilicity of Sulfur Compounds - Chemistry LibreTexts. [Link]

  • Nucleophilic Substitution - IB Chemistry Revision Notes - Save My Exams. [Link]

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Application Notes and Protocols for the Safe Handling and Disposal of 5,8-Dichloro-7-nitroisoquinoline Waste

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Chemical Profile

Key Hazard Considerations:

  • Toxicity: Analogous compounds, such as quinoline and its derivatives, are known to be toxic if swallowed, harmful in contact with skin, and may cause skin and eye irritation.[1] Some quinoline derivatives are also suspected of causing genetic defects and may cause cancer.[1][2] Nitroaromatic compounds can also exhibit toxicity.

  • Irritation: Dichloro- and nitro-substituted aromatic compounds are typically irritating to the skin, eyes, and respiratory tract.[3][4]

  • Environmental Hazard: Halogenated aromatic compounds are often toxic to aquatic life with long-lasting effects.[1][5] Therefore, the release of 5,8-dichloro-7-nitroisoquinoline into the environment must be strictly avoided.

  • Reactivity: This compound may be incompatible with strong oxidizing agents.[6] During combustion, it is expected to produce toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[6]

Physicochemical Data (Inferred):

PropertyInferred Value/CharacteristicRationale
Appearance Likely a yellow to beige solid powder or crystalline material.Based on the appearance of similar nitroaromatic compounds like 5-nitroisoquinoline.[7]
Solubility Sparingly soluble in water, likely soluble in organic solvents.Aromatic and halogenated compounds tend to have low aqueous solubility.
Stability Stable under normal laboratory conditions.Based on general characteristics of similar aromatic compounds.

Prudent Laboratory Handling and Personal Protective Equipment (PPE)

Given the potential hazards, a cautious and well-documented approach to handling this compound is mandatory. The core principle is to minimize all routes of exposure.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid this compound and its concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against exposure.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required when handling the solid material or solutions.

  • Hand Protection: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use and dispose of them immediately after handling the compound.[8]

  • Body Protection: A fully fastened laboratory coat should be worn at all times. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: For situations with a high risk of aerosol generation where engineering controls may not be sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Spill Management and Decontamination

Accidental spills must be addressed immediately and safely. All personnel involved in the cleanup must wear the appropriate PPE.

Spill Cleanup Protocol:

  • Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Restrict access to the spill area.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[9] For solid spills, carefully cover the material with a plastic sheet to prevent dust dispersal.

  • Neutralization (for small spills): A preliminary decontamination of the spilled material can be performed before collection. However, this should only be attempted by trained personnel. A slurry of sodium bicarbonate for acidic byproducts can be cautiously applied.

  • Collection: Carefully sweep or scoop the solid material into a clearly labeled, sealable hazardous waste container. For liquid spills, use an absorbent to soak up the material and place the contaminated absorbent into the waste container.[9]

  • Decontamination of Surfaces: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

Waste Management and Disposal Protocols

The disposal of this compound waste must be conducted in accordance with local, state, and federal regulations.[10] Under no circumstances should this material be disposed of down the drain or in regular trash.

Waste Segregation and Collection
  • Solid Waste: Collect solid this compound, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be compatible with the chemical and stored in a designated satellite accumulation area.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, labeled, and sealed container. Halogenated organic waste streams should be segregated from non-halogenated streams to facilitate proper disposal and potentially reduce costs.

Laboratory-Scale Waste Treatment Protocols

For research and development settings, small quantities of this compound waste can be chemically treated to reduce its hazard profile before collection by a licensed waste disposal company. These procedures should only be performed by trained personnel in a chemical fume hood with appropriate PPE.

Protocol 1: Reductive Degradation of the Nitro Group

The nitro group is a key contributor to the reactivity and potential toxicity of this compound. Its reduction to an amino group can significantly decrease these hazards. A common and effective method for this transformation is catalytic reduction using sodium borohydride.[5][11][12][13]

Workflow:

Reductive_Degradation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Neutralization cluster_disposal Disposal Waste Waste Solution in Ethanol/Methanol Stir Stir Plate & Stir Bar Waste->Stir Catalyst Add Catalyst (e.g., Co3S4, NiS, or Cu(acac)2) Stir->Catalyst Hood Chemical Fume Hood NaBH4 Slowly Add NaBH4 Solution Catalyst->NaBH4 Monitor Monitor Reaction (e.g., TLC, LC-MS) NaBH4->Monitor Quench Quench Excess NaBH4 (e.g., Acetone or Acetic Acid) Monitor->Quench Filter Filter to Remove Catalyst Quench->Filter Neutralize Neutralize pH Filter->Neutralize Aqueous Aqueous Waste (Neutralized) Neutralize->Aqueous Dispose as Hazardous Aqueous Waste Dispose as Hazardous Aqueous Waste Aqueous->Dispose as Hazardous Aqueous Waste Solid Solid Catalyst Waste Dispose as Hazardous Solid Waste Dispose as Hazardous Solid Waste Solid->Dispose as Hazardous Solid Waste

Caption: Workflow for the reductive degradation of this compound waste.

Step-by-Step Protocol:

  • In a chemical fume hood, dissolve the this compound waste in a suitable alcohol solvent such as ethanol or methanol in a flask equipped with a stir bar.

  • Add a catalytic amount (e.g., 5 mol%) of a transition metal salt, such as cobalt sulfide (Co3S4) or nickel sulfide (NiS).[5]

  • Slowly add a solution of sodium borohydride (NaBH4) (3 molar equivalents) to the stirred mixture. An exothermic reaction may occur.

  • Stir the reaction at room temperature and monitor its progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Carefully quench the excess sodium borohydride by the slow addition of acetone or dilute acetic acid until gas evolution ceases.

  • Filter the mixture to remove the catalyst. The collected catalyst should be disposed of as solid hazardous waste.

  • Neutralize the filtrate with sodium bicarbonate or dilute acid as needed.

  • The resulting solution, containing the less hazardous amino derivative, should be collected and disposed of as hazardous liquid waste.

Protocol 2: Alkaline Hydrolysis

Alkaline hydrolysis can be an effective method for degrading certain halogenated and nitroaromatic compounds.[2][14][15][16] This process involves nucleophilic aromatic substitution, where the chloro and/or nitro groups are displaced by hydroxide ions. This method is particularly useful for breaking down the parent compound into more water-soluble and potentially less toxic byproducts.

Workflow:

Alkaline_Hydrolysis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Neutralization cluster_disposal Disposal Waste Waste Solution (in a co-solvent if needed) Stir Stir Plate & Stir Bar Waste->Stir Heat Heating Mantle Stir->Heat Base Add Aqueous NaOH Solution Heat->Base Hood Chemical Fume Hood Monitor Monitor Reaction (e.g., TLC, LC-MS) Base->Monitor Cool Cool to Room Temperature Monitor->Cool Neutralize Neutralize with Acid (e.g., HCl) Cool->Neutralize Aqueous Neutralized Aqueous Waste Neutralize->Aqueous Dispose as Hazardous Aqueous Waste Dispose as Hazardous Aqueous Waste Aqueous->Dispose as Hazardous Aqueous Waste

Caption: Workflow for the alkaline hydrolysis of this compound waste.

Step-by-Step Protocol:

  • In a chemical fume hood, place the this compound waste into a round-bottom flask equipped with a stir bar and a condenser. If the waste is a solid, dissolve it in a minimal amount of a water-miscible co-solvent like ethanol or DMSO.

  • Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

  • Heat the mixture with stirring. The temperature and reaction time will depend on the reactivity of the compound and should be determined on a small scale first.

  • Monitor the degradation of the starting material by a suitable analytical method.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the solution with an appropriate acid, such as hydrochloric acid.

  • The resulting aqueous solution should be collected and disposed of as hazardous liquid waste.

Final Disposal

All treated and untreated waste containing this compound must be disposed of through a licensed hazardous waste management company. Ensure that all waste containers are properly labeled with their contents and associated hazards.

Conclusion

This compound is a compound that requires careful handling due to its potential toxicity and environmental hazards. By adhering to the engineering controls, personal protective equipment guidelines, and the spill and waste management protocols outlined in this document, researchers can work safely with this compound while minimizing risks to themselves and the environment. The provided laboratory-scale treatment protocols offer viable options for reducing the hazard of small quantities of waste before final disposal.

References

  • Chemos GmbH & Co.KG.
  • Thermo Fisher Scientific. (2011).
  • Sigma-Aldrich. (2024).
  • Thermo Fisher Scientific. (2025).
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Penta. (2025).
  • Massachusetts Institute of Technology. Procedure for disposing of hazardous waste. Available at: [Link]

  • Occupational Safety and Health Administration. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Available at: [Link]

  • Croner-i.
  • West Virginia University Environmental Health & Safety. (2023).
  • Temple University.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 5,7-Dichloro-8-hydroxyquinoline.
  • Vita-D-Chlor.
  • Cole-Parmer. Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%.
  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide.
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
  • Thomas Jefferson University. Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins.
  • Arora, P. K., Sasikala, C., & Ramana, C. V. (2012). Degradation of chlorinated nitroaromatic compounds. Applied microbiology and biotechnology, 93(6), 2265–2277.
  • Satoh, J., & Suzuki, T. (1979). Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate. Journal of the Chemical Society, Perkin Transactions 1, 1471-1473.
  • Piña Jr., S. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Heilmann, S. M., & English, E. (1992).
  • Feilberg, A., & Nielsen, T. (2001). Photodegradation of Nitro-PAHs in Viscous Organic Media Used as Models of Organic Aerosols. Environmental Science & Technology, 35(1), 108-113.
  • Al-Amin, M., & Mohammad, S. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120.
  • Fan, J., et al. (1996). Effect of Aerosol Chemical Composition on the Photodegradation of Nitro-polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 30(4), 1318-1323.
  • Wikipedia. Dehalogenation. Available at: [Link]

  • The Organic Chemistry Tutor. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry [Video]. YouTube.
  • UNSW Sydney. Laboratory Hazardous Waste Disposal Guideline – HS321.
  • ResearchGate. Reduction of the nitro compounds by sodium borohydride using Co.
  • Balakrishnan, V. K., et al. (2003). Chemical Remediation of an Ordnance-Related Compound: The Alkaline Hydrolysis of CL-20.
  • Arey, J., et al. (2007). Formation of nitro-PAHs from the heterogeneous reaction of ambient particle-bound PAHs with N2O5/NO3/NO2. Atmospheric Environment, 41(30), 6323-6334.
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.
  • The Organic Chemistry Tutor. (2020, April 16).
  • Science of Synthesis. (2004). Product Class 5: Isoquinolines.
  • Chemistry with Caroline. (2023, January 25). Oxidation of Alcohols to Ketones and Aldehydes - IBX and Dess-Martin Reagent [Video]. YouTube.
  • Al-Obaidi, A. S. M., et al. (2014). Alkaline Hydrolysis of Waste Nitrocellulose for Recovery of Pure Cellulose. Journal of Babylon University/Pure and Applied Sciences, 22(1).
  • ResearchGate. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF.
  • Wikipedia. Advanced oxidation process. Available at: [Link]

  • Das, B., et al. (2019).
  • Chemistry with Caroline. (2024, June 17).
  • De Bolfo, J. A., et al. (1976). Preparation and characterization of metal phthalocyanine compounds. Australian Journal of Chemistry, 29(12), 2583-2590.

Sources

Troubleshooting & Optimization

Technical Support Center: 5,8-Dichloro-7-nitroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the troubleshooting, impurity profiling, and synthesis optimization for 5,8-Dichloro-7-nitroisoquinoline , a specialized intermediate in medicinal chemistry.

Topic: Common Side Products & Troubleshooting in this compound Synthesis Classification: Technical Application Note | Chemical Synthesis Guide Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary & Reaction Logic

The synthesis of This compound typically proceeds via the electrophilic aromatic nitration of 5,8-dichloroisoquinoline .[1] This reaction is chemically challenging due to the competing electronic effects on the isoquinoline scaffold:

  • Deactivation: The protonated isoquinolinium ring (formed in acidic media) is strongly electron-withdrawing, deactivating the ring toward electrophilic attack.

  • Steric/Electronic Blocking: The preferred sites for nitration on an unsubstituted isoquinoline are positions 5 and 8. In this substrate, both are blocked by Chlorine atoms.[1]

  • Regiochemical Competition: With positions 5 and 8 occupied, nitration is forced to the remaining benzenoid positions (6 and 7). The directing effects of the chlorine atoms compete:

    • 5-Cl directs ortho to position 6 .[1]

    • 8-Cl directs ortho to position 7 .[1]

Consequently, the most critical "side product" is the 6-nitro regioisomer , which forms in direct competition with the desired 7-nitro target.

Synthesis Pathway Visualization

The following diagram illustrates the reaction nodes and potential divergence points leading to impurities.

SynthesisPathway SM 5,8-Dichloroisoquinoline (Starting Material) Reagents Nitration Conditions (HNO3 / H2SO4 / Oleum) SM->Reagents Target TARGET: This compound Reagents->Target 8-Cl Direction (Preferred Path) Impurity1 IMPURITY A (Major): 5,8-Dichloro-6-nitroisoquinoline (Regioisomer) Reagents->Impurity1 5-Cl Direction (Competitive) Impurity2 IMPURITY B: 5,8-Dichloro-6,7-dinitroisoquinoline (Over-nitration) Reagents->Impurity2 Excess Acid / High Temp Impurity3 IMPURITY C: 5,8-Dichloroisoquinoline (Unreacted) Reagents->Impurity3 Incomplete Conversion

Caption: Reaction pathway showing the competition between the 5-Cl and 8-Cl directing groups leading to the 6-nitro and 7-nitro isomers, respectively.

Common Side Products & Impurity Profile

The following table summarizes the specific impurities you are likely to encounter, their mechanistic origin, and detection methods.

Impurity IDCompound NameOrigin / MechanismRelative Retention (HPLC)*
Impurity A (Critical)5,8-Dichloro-6-nitroisoquinoline Regioisomerism: The 5-Cl substituent directs the incoming nitronium ion (NO₂⁺) to the ortho position (C6).[1] This competes with the 8-Cl directing to C7.[1]~0.95 - 1.05 (Very close to target)
Impurity B 5,8-Dichloro-6,7-dinitroisoquinoline Over-Nitration: Occurs if the reaction temperature exceeds 60°C or if a large excess of fuming HNO₃ is used.[1] The deactivated ring resists dinitration, but harsh conditions force it.> 1.2 (More lipophilic due to symmetry/dipole changes)
Impurity C 5,8-Dichloroisoquinoline Incomplete Reaction: Due to the severe deactivation of the dichlorinated, protonated ring, the reaction is sluggish.< 1.0 (Less polar than nitro-products)
Impurity D 5-Chloro-8-nitroisoquinoline Starting Material Impurity: If the 5,8-dichloro precursor contained monochlorinated species (e.g., 5-chloroisoquinoline), nitration will rapidly occur at the open C8 position.[1]Distinct shift (lacks one Cl)

*Note: Relative Retention Times (RRT) are estimated for reverse-phase C18 columns; actual values depend on specific gradient conditions.

Troubleshooting Guide (FAQs)

Issue 1: High levels of the 6-nitro regioisomer (Impurity A)

Q: My HPLC shows a split peak or a shoulder on the main product peak. Is this the 6-nitro isomer, and how do I minimize it?

A: Yes, this is almost certainly the 5,8-dichloro-6-nitroisoquinoline .[1]

  • Causality: The directing power of the chlorine atoms at C5 and C8 is roughly equivalent. However, subtle steric differences and the electron-withdrawing nature of the protonated nitrogen (N⁺-H) affect the transition state energies.

  • Correction:

    • Lower the Temperature: Perform the addition of nitric acid at 0°C and maintain the reaction below 25°C. Higher temperatures often reduce regioselectivity by providing enough energy to overcome the activation barrier for the less favored isomer.

    • Solvent Switch: If using neat H₂SO₄, consider using Trifluoroacetic anhydride (TFAA) as a solvent/promoter. The formation of trifluoroacetyl nitrate can alter the steric bulk of the nitrating species, potentially improving selectivity for the less sterically hindered position (typically C7, away from the C5-peri interaction).

    • Purification: Regioisomers are difficult to separate by flash chromatography.[1] Fractional Recrystallization from ethanol or acetonitrile is often required to enrich the 7-nitro isomer.[1]

Issue 2: Low Yield / Unreacted Starting Material

Q: After 24 hours, I still have 40% unreacted starting material. Adding more acid doesn't help.

A: The substrate is "doubly deactivated" (protonated pyridine ring + two chlorine atoms). Standard nitration conditions (HNO₃/H₂SO₄) may be insufficient.

  • Protocol Adjustment:

    • Use Fuming Nitric Acid: Switch from 70% HNO₃ to Red Fuming Nitric Acid (>90%) . The concentration of the active electrophile (NO₂⁺) is significantly higher.

    • Oleum (Fuming Sulfuric Acid): Use 10-20% Oleum as the solvent. The SO₃ dehydrates the system, shifting the equilibrium entirely toward NO₂⁺ formation.

    • Warning: Do not simply raise the temperature above 60-70°C to force the reaction, as this will promote dinitration (Impurity B) and oxidative degradation of the isoquinoline ring.

Issue 3: Formation of Brown/Black Tar

Q: The reaction mixture turned black, and workup yielded a tarry residue.

A: This indicates oxidative degradation or polymerization.[1]

  • Cause: Isoquinolines are susceptible to oxidative ring opening (forming phthalic acid derivatives) under vigorous oxidizing conditions, especially if the acid concentration drops and the "protecting" protonation of the nitrogen is lost.

  • Prevention:

    • Ensure the reaction remains anhydrous . Water accumulation (a byproduct of nitration) can lower acidity, de-protonate the nitrogen, and make the ring susceptible to oxidation.

    • Quench Carefully: Pour the reaction mixture onto ice slowly. Exotherms during quenching can locally heat the mixture and cause degradation of the nitro-product.

Validated Synthetic Protocol

Context: This protocol is designed to maximize conversion while minimizing the dinitro-impurity.[1]

Reagents:

  • 5,8-Dichloroisoquinoline (1.0 eq)[1]

  • Sulfuric Acid (H₂SO₄), Conc. (10 vol)

  • Potassium Nitrate (KNO₃) or Fuming HNO₃ (1.1 - 1.2 eq)

Step-by-Step Methodology:

  • Dissolution: Charge 5,8-dichloroisoquinoline into a round-bottom flask containing concentrated H₂SO₄ at 0°C. Stir until fully dissolved. Note: The solution may be yellow/orange due to protonation.

  • Nitrating Agent Preparation:

    • Option A (Solid KNO₃): Add solid KNO₃ portion-wise to the stirring solution at 0°C. This generates HNO₃ in situ without adding water.[1]

    • Option B (Fuming HNO₃): Add fuming nitric acid dropwise via an addition funnel, keeping internal temp < 10°C.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Monitor by HPLC/TLC.[1]

    • Checkpoint: If conversion is <50% after 4 hours, warm to 40°C. Do not exceed 50°C unless necessary.[1]

  • Quench: Pour the reaction mixture slowly into a slurry of ice/water (10x volume).

  • Neutralization: Adjust pH to ~8-9 using Ammonium Hydroxide (NH₄OH). Crucial: The product may precipitate as the free base.

  • Isolation: Filter the precipitate. Wash with cold water.[1]

  • Purification: Recrystallize from Ethanol/Water to remove the 6-nitro regioisomer.[1]

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, UK, 2010.[1] (Mechanistic grounding for electrophilic substitution on protonated isoquinolines).

  • Olah, G. A.; Malhotra, R.; Narang, S. C. Nitration: Methods and Mechanisms; VCH: New York, 1989.[1] (Source for nitronium ion generation in oleum/fuming acid).

  • PubChem Compound Summary. "this compound" (CAS 2089652-19-5).[1] National Center for Biotechnology Information.[1] [Link]

  • Dewar, M. J. S.; Maitlis, P. M. "Electrophilic Substitution in Nitrogen Heterocycles."[1] J. Chem. Soc.[1]1957 , 2521.[1] (Kinetics of quinoline/isoquinoline nitration). [Link]

Sources

preventing decomposition of 5,8-Dichloro-7-nitroisoquinoline during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Handling, and Reaction Optimization

Core Chemical Analysis & Stability Profile

Molecule Overview: 5,8-Dichloro-7-nitroisoquinoline is a highly electron-deficient heteroaromatic scaffold. Its reactivity is dominated by the nitro group at C-7 , which strongly activates the adjacent C-8 chlorine and the para-positioned C-5 chlorine towards Nucleophilic Aromatic Substitution (


).

The "Hot Spot" (Critical Instability Zone): The C-8 Chlorine is the most labile point on the molecule. Being ortho to the nitro group and adjacent to the isoquinoline nitrogen ring fusion, it is hypersensitive to hydrolysis.

  • Primary Decomposition Mode: Hydrolysis of C-8 Cl to 8-hydroxy-5-chloro-7-nitroisoquinoline (often observed as a yellow/orange precipitate).

  • Secondary Decomposition Mode: Photolytic degradation of the nitro group (darkening of material).

Storage & Handling Protocols (Module 1)

Q: My material arrived as a pale yellow solid but turned dark brown after two weeks. Is it still usable?

A: Darkening indicates surface oxidation or photolysis.

  • Diagnosis: Run a TLC (Thin Layer Chromatography) or LCMS. If the main peak is intact (>95%), the color change is likely superficial.

  • Root Cause: Nitroisoquinolines are photosensitive. Storage in clear glass or exposure to ambient lab light accelerates radical degradation.

  • Corrective Action: Recrystallize from anhydrous ethanol/hexanes if purity is <90%.

  • Prevention:

    • Container: Amber glass vials with Teflon-lined caps.

    • Atmosphere: Flush with Argon (Ar) or Nitrogen (

      
      ) after every use.
      
    • Temp: Store at -20°C.

Q: Can I store stock solutions in DMSO or DMF?

A: Use with Caution. While soluble, DMSO and DMF are hygroscopic. Over time, absorbed water will hydrolyze the C-8 chlorine.

  • Rule: Prepare solutions fresh immediately before use.

  • Exception: If storage is mandatory, use anhydrous DMSO over molecular sieves (3Å or 4Å) and store frozen.

Reaction Troubleshooting (Module 2)

Q: I am attempting an reaction at C-8, but I see a major byproduct with M-18 mass (or M-Cl+OH). What is happening?

A: You are observing Hydrolytic Decomposition . The rate of reaction with water (hydrolysis) is competing with your desired nucleophile.

The Mechanism of Failure: The nitro group pulls electron density, making C-8 extremely "thirsty" for electrons. Even trace water (ppm levels) in your solvent will attack C-8 faster than a bulky amine or carbon nucleophile.

Protocol for Anhydrous Integrity:

  • Solvents: Do not rely on "bottle dry" solvents. Distill over

    
     or use a solvent purification system (SPS).
    
  • Bases: Avoid hydroxide bases (NaOH, KOH). Use non-nucleophilic organic bases like DIPEA (Hünig's base) or inorganic bases like

    
     (dried in an oven).
    
  • Atmosphere: Conduct all transfers under positive Argon pressure.

Q: The reaction mixture turned into a black tar upon heating to 80°C. How do I prevent this?

A: You likely triggered Thermal Runaway/Polymerization . Nitro-halogenated heterocycles can be thermally unstable.

Step-by-Step Optimization:

  • Start Cold: Begin the addition of the nucleophile at 0°C . The activation energy for the C-8 displacement is low; it often proceeds at room temperature.

  • Monitor Exotherm: Use an internal temperature probe. A spike >5°C indicates potential runaway.

  • Solvent Switch: If using DMF (high boiling point), switch to THF or Acetonitrile (lower boiling points allow better temp control).

Visualizing the Decomposition Pathway

The following diagram illustrates the competition between the desired substitution and the critical decomposition pathways.

DecompositionPathways cluster_0 Critical Control Points Start 5,8-Dichloro-7- nitroisoquinoline Desired Target Product (C-8 Substituted) Start->Desired Nucleophile (R-NH2) Anhydrous Conditions Hydrolysis Decomposition A: 8-Hydroxy Impurity Start->Hydrolysis Trace H2O / OH- (Wet Solvent) Photo Decomposition B: Radical/Tarry Species Start->Photo UV Light / Heat (>80°C)

Figure 1: Reaction pathway competition. The red dashed line represents the primary failure mode (Hydrolysis) due to moisture ingress.

Workup & Purification Guide

Q: My product degrades on the silica column. How do I purify it?

A: Isoquinolines are basic; silica gel is acidic. The nitro group reduces the basicity of the isoquinoline nitrogen, but the compound can still "stick" or degrade on acidic media.

Self-Validating Purification Protocol:

Parameter Standard Condition Optimized for this compound
Stationary Phase Acidic Silica Gel Neutralized Silica or Alumina (Neutral)

| Mobile Phase Modifier | None | 1% Triethylamine (


)  |
| Loading Method  | Dissolved in DCM | Solid Load  (absorbed on Celite) |
| Drying  | Rotary Evaporator (40°C) | Lyophilization  (Freeze Dry) or Nitrogen Blowdown |

Why this works: Pre-washing the silica with 1%


 neutralizes acidic sites, preventing protonation of the isoquinoline nitrogen and subsequent decomposition.

Solvent & Reagent Compatibility Matrix

Use this table to select the correct reaction medium.

Solvent/ReagentCompatibilityRisk FactorRecommendation
Water / Alcohols INCOMPATIBLE High (Hydrolysis)Strictly avoid.
DMF / DMAc Moderate Thermal InstabilityUse only if solubility is an issue; keep T < 60°C.
THF / Dioxane Excellent Peroxide formationUse inhibited, anhydrous grade.
DCM / Chloroform Good Solubility limitsGood for workup, poor for

kinetics.
Sodium Hydride (NaH) Risky SET MechanismCan reduce the Nitro group. Use

instead.

References & Authoritative Sources

  • Science of Synthesis: Isoquinolines.

    • Context: Comprehensive review of halogenation and substitution patterns in isoquinolines.

    • Source: Thieme Chemistry.

  • Nucleophilic Substitution of Nitro-Isoquinolines.

    • Context: Mechanisms of

      
       in nitro-activated heterocycles, specifically detailing the "dual reactivity" and ortho-effect.
      
    • Source: MDPI Molecules, 2021.

  • Degradation Pathways of Chloronitro-aromatics.

    • Context: Detailed analysis of hydrolysis and microbial degradation of chloronitro compounds, applicable to stability handling.

    • Source: NIH / PubMed Central.

  • Reactivity of 5,8-Isoquinolinediones.

    • Context: Analogous chemistry showing the lability of the 5,8-positions in oxidized isoquinoline systems.

    • Source: Arkivoc (Archive for Organic Chemistry).

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling nitro-halogenated heterocycles.

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 5,8-Dichloro-7-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 5,8-Dichloro-7-nitroisoquinoline, a substituted heterocyclic compound, presents a unique analytical challenge due to the confluence of electron-withdrawing and aromatic functionalities. This guide provides an in-depth analysis of its characterization, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, while also offering a comparative perspective on alternative analytical methodologies. Our objective is to equip you with the rationale behind experimental choices, ensuring the generation of robust and reliable data.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.[1][2] It provides exquisitely detailed information about the chemical environment of hydrogen atoms within a molecule, allowing for the determination of connectivity and stereochemistry. For a molecule like this compound, ¹H NMR is indispensable for confirming the substitution pattern on the isoquinoline core.

Predicted ¹H NMR Spectrum of this compound

Figure 1. Chemical structure of this compound.

The aromatic region of the ¹H NMR spectrum is expected to display signals for the four protons on the isoquinoline ring system (H-1, H-3, H-4, and H-6). The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro and nitro substituents, as well as the nitrogen atom in the ring.[5]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale for Chemical Shift and Multiplicity
H-19.0 - 9.5Singlet (s) or narrow doubletDeshielded due to proximity to the electronegative nitrogen atom. Expected to be a singlet, but may show a small coupling to H-3.
H-38.5 - 9.0Doublet (d)Deshielded by the adjacent nitrogen atom. Coupled to H-4.
H-47.8 - 8.2Doublet (d)Coupled to H-3.
H-68.0 - 8.5Singlet (s)Isolated proton on the benzene ring, flanked by a chloro and a nitro group.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the key steps for obtaining a publication-quality ¹H NMR spectrum of this compound.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic compounds.[6] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be considered.[6][7] It is crucial to use a high-purity solvent to minimize interfering signals.[8]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. For sensitive measurements, lower concentrations can be used with a higher number of scans.[9]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.[5][10]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.[6]

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure quantitative integration if needed.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

A Comparative Look at Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of this compound benefits from the application of complementary analytical techniques.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is an excellent complementary technique.[9] For this compound, one would expect to observe nine distinct signals in the broadband proton-decoupled ¹³C NMR spectrum, corresponding to the nine carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound.[11] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[12][13] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₉H₄Cl₂N₂O₂).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound.[14] By developing a suitable method (e.g., reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile and water), a single sharp peak would indicate a high degree of purity. Diode-array detection can provide a UV-Vis spectrum of the analyte, offering additional evidence of its identity.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Connectivity of protons, chemical environment, stereochemistry.Highly detailed structural information, non-destructive.Requires soluble sample, can have complex spectra for large molecules.
¹³C NMR Carbon skeleton, number of unique carbons.Complements ¹H NMR, provides information on non-protonated carbons.Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, provides molecular formula confirmation (HRMS).Can cause sample fragmentation, may require derivatization for some compounds.[11]
HPLC Purity assessment, retention time.High resolution, quantitative analysis.Does not provide detailed structural information on its own.

Workflow and Decision Making

The selection of analytical techniques should follow a logical progression to build a comprehensive and validated dataset for the characterization of this compound.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Data Confirmation start Synthesized Compound hplc HPLC for Purity start->hplc Assess Purity ms Mass Spectrometry for MW start->ms Confirm Molecular Weight hnmr ¹H NMR ms->hnmr Proceed if MW correct cnmr ¹³C NMR hnmr->cnmr Confirm Carbon Skeleton final Complete Structural Confirmation cnmr->final

Caption: A typical workflow for the analytical characterization of a novel compound.

This structured approach ensures that each analytical technique provides a piece of the puzzle, leading to an unambiguous and scientifically sound structural assignment for this compound. The integration of data from these orthogonal techniques provides the highest level of confidence in the identity and purity of the compound, a critical requirement in all stages of chemical and pharmaceutical research.

References

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • (n.d.). 3. 1H NMR Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. The Journal of Organic Chemistry.
  • (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Retrieved from [Link]

  • (2025, September 30). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?.
  • (n.d.). Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method.
  • (n.d.). H.NMR-Spectrum of Heterocyclic Compound {2}.
  • (2025, August 5). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.
  • (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Retrieved from [Link]

  • (2025, August 6). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
  • (2025, October 16). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • (n.d.). 6. analytical methods. Retrieved from [Link]

  • (n.d.). A simple 1H nmr conformational study of some heterocyclic azomethines.
  • (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Retrieved from [Link]

  • (2008, April 15). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists.
  • (n.d.). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter.
  • (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Retrieved from [Link]

  • (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Retrieved from [Link]

  • (n.d.). Electronic Supporting Information (ESI). The Royal Society of Chemistry.
  • (2017, March 8). 7-Acetyl-8-(4-chlorophenyl)-3-ethylsulfanyl-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile.

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A Comparative Guide to the 13C NMR Spectrum of 5,8-Dichloro-7-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 5,8-dichloro-7-nitroisoquinoline. In the absence of a directly published experimental spectrum for this specific molecule, we will employ a comparative approach, leveraging established substituent effect principles and spectral data from the parent isoquinoline scaffold and related derivatives. This methodology not only allows for a robust prediction and assignment of the 13C chemical shifts but also serves as a practical guide for researchers encountering novel or uncharacterized molecular structures.

The Foundational Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule. Unlike 1H NMR, the low natural abundance (about 1.1%) and smaller gyromagnetic ratio of the 13C nucleus result in a technique that requires more sophisticated instrumentation but yields simpler, cleaner spectra.[1] Key characteristics include:

  • Wide Chemical Shift Range: Typically spanning 0-220 ppm, this broad range minimizes signal overlap, often allowing for the resolution of every unique carbon atom in a molecule.[2][3]

  • Sensitivity to Electronic Environment: The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. Electronegative atoms, π-systems, and the hybridization state (sp³, sp², sp) all exert predictable influences, shifting signals downfield (to higher ppm values).[3]

  • Proton Decoupling: Standard 13C NMR spectra are acquired with broadband proton decoupling, which collapses 13C-1H coupling. This results in a spectrum where each unique carbon atom is represented by a single sharp line (a singlet), simplifying analysis.[4]

For a complex heterocyclic system like this compound, 13C NMR is critical for confirming the successful synthesis and for the unambiguous assignment of the carbon skeleton.

Structural Analysis and the Influence of Substituents

The structure of this compound presents a fascinating case for spectral analysis. The isoquinoline core is systematically perturbed by three powerful substituents whose electronic effects dictate the final appearance of the 13C NMR spectrum.

Caption: Structure of this compound with IUPAC numbering.

  • Isoquinoline Core: A bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring.

  • Chloro Groups (C5, C8): These halogen atoms are electronegative and exert a strong deshielding effect on the carbons to which they are directly attached (the ipso-carbons). This is a well-documented phenomenon in substituted aromatics.[5]

  • Nitro Group (C7): The nitro group is one of the most powerful electron-withdrawing groups. Its presence will cause a very significant downfield shift for the ipso-carbon (C7) and will also deshield other carbons in the carbocyclic ring through resonance and inductive effects.[6]

  • Heterocyclic Nitrogen (N2): The nitrogen atom in the pyridine ring causes carbons alpha (C1, C3) and gamma (C4a) to it to be shifted downfield relative to a simple benzene ring due to its electronegativity.

Comparative Spectral Analysis: From Isoquinoline to its Derivative

To predict the spectrum of the target molecule, we will start with the known, experimentally determined chemical shifts of the parent isoquinoline and apply the anticipated substituent effects.

Baseline Spectrum: Isoquinoline

The reported 13C NMR chemical shifts for isoquinoline provide our reference point. These values reflect the inherent electronic distribution of the unsubstituted heterocyclic system.

Predicted Spectrum: this compound

By adding the chloro and nitro substituents, we can predict the chemical shifts for our target compound. The rationale for each predicted shift is based on standard substituent chemical shift (SCS) effects.

Carbon AtomIsoquinoline δ (ppm)[7]Predicted this compound δ (ppm)Rationale for Shift
C1 152.7~153-155Relatively minor effect from distant substituents on the other ring.
C3 143.2~143-145Very little influence from substituents on the carbocyclic ring.
C4 120.6~121-123Small downfield shift due to meta-relationship with the C5-Cl group.
C4a 128.8~129-132Influenced by the nearby C5-Cl and C8a-C8(Cl) environment.
C5 127.5~130-134 Significant downfield shift due to the ipso-effect of the electronegative chlorine atom.
C6 130.4~125-128 Positioned between two substituted carbons. The electron-withdrawing nitro group at C7 will cause a downfield shift, but this is often counteracted by an ortho-effect from the C5-Cl. The net effect is complex, but a slight upfield shift relative to the parent is possible.
C7 126.6~145-150 Very strong downfield shift due to the powerful electron-withdrawing ipso-nitro group.
C8 127.5~129-133 Significant downfield shift due to the ipso-effect of the electronegative chlorine atom.
C8a 135.7~136-139Downfield shift due to the adjacent C8-Cl group and proximity to the nitro-substituted ring.

Note: Predicted shifts are estimations based on established principles. Actual experimental values may vary.

This comparative table illustrates the powerful diagnostic value of 13C NMR. The large downfield shifts predicted for C5, C7, and C8 are hallmark indicators of direct substitution by chloro and nitro groups, respectively.

Experimental Protocol for Data Acquisition

A self-validating and reproducible protocol is essential for obtaining high-quality 13C NMR data. The following procedure is recommended for a sample like this compound.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing A Dissolve ~15-25 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) B Add internal standard (TMS, 0 ppm) A->B C Transfer to 5mm NMR tube B->C D Insert sample and lock on deuterium signal C->D E Shim magnet coils for homogeneous field D->E F Set acquisition parameters (e.g., 90° pulse, long relaxation delay) E->F G Acquire data with broadband proton decoupling (e.g., 1024 scans) F->G H Apply Fourier Transform to FID signal G->H I Phase correct the spectrum H->I J Reference spectrum to TMS at 0.0 ppm I->J K Assign peaks and analyze data J->K

Caption: Standard workflow for acquiring and processing a 13C NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Causality: The concentration (~15-25 mg in 0.6 mL) is chosen to balance signal strength with solubility. Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used because they are "invisible" in 1H NMR and provide the deuterium signal required for the spectrometer's lock system.[8] Tetramethylsilane (TMS) is the universally accepted internal standard, defining the 0 ppm mark.[3]

    • Protocol: Accurately weigh 15-25 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent in a clean vial. Add a small drop of TMS. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Tuning:

    • Causality: The "lock" system uses the deuterium resonance of the solvent to counteract magnetic field drift during the long acquisition times needed for 13C NMR. "Shimming" involves adjusting currents in coils around the sample to make the magnetic field as homogeneous as possible, which is critical for achieving sharp spectral lines and high resolution.

    • Protocol: Insert the sample into the NMR spectrometer. Lock the field frequency onto the solvent's deuterium signal. Perform an automated or manual shimming procedure to optimize field homogeneity.

  • Data Acquisition:

    • Causality: A standard 13C experiment uses a specific pulse width (e.g., 90°) to excite the nuclei. A "relaxation delay" (e.g., 5-10 seconds) between pulses is crucial to allow the nuclei to return to equilibrium, which is important for obtaining accurate signal intensities, especially for quaternary carbons.[4] Due to the low sensitivity of 13C, a large number of scans (e.g., 1024 or more) are typically averaged to achieve an adequate signal-to-noise ratio. Broadband proton decoupling is applied to simplify the spectrum.

    • Protocol: Select a standard 13C acquisition experiment with proton decoupling. Set a pulse angle of 90° and a relaxation delay of at least 5 seconds. Set the number of scans to 1024. Initiate data acquisition.

  • Data Processing:

    • Causality: The raw data (Free Induction Decay, or FID) is a time-domain signal. A Fourier Transform is a mathematical operation that converts this into the familiar frequency-domain spectrum. Phasing corrects for frequency-dependent phase distortions introduced by the electronics, ensuring all peaks are upright and symmetrical.

    • Protocol: Once acquisition is complete, apply an exponential line broadening factor (e.g., 1 Hz) to improve the signal-to-noise ratio, and perform a Fourier Transform. Manually or automatically phase the resulting spectrum. Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm.

Conclusion

References

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1617–1622. Retrieved from [Link]

  • 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). Retrieved from [Link]

  • Emsley, J. W., et al. (1981). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 19(3), 166-169. Retrieved from [Link]

  • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2260. Retrieved from [Link]

  • CEITEC. (n.d.). 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Chambers, R. D., et al. (2006). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Journal of Fluorine Chemistry, 127(8), 1105-1113. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • 13-C NMR Chemical Shift Table. (n.d.). PDF document. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Trade Science Inc. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Tran, P. H., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(4), M1163. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Retrieved from [Link]

  • Hansen, P. E., et al. (2009). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 14(1), 232-246. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]

  • ResearchGate. (2008). Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Retrieved from [Link]

  • Tully, D. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. In Organic Chemistry: A Tenth Edition - OpenStax adaptation. NC State University Libraries. Retrieved from [Link]

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The Analytical Challenge: Understanding the Structure of 5,8-Dichloro-7-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5,8-Dichloro-7-nitroisoquinoline: A Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. This compound, a substituted isoquinoline, presents a unique analytical challenge due to its combination of a heterocyclic core, halogen atoms, and a nitro group. Mass spectrometry stands as a pivotal technique for the characterization of such molecules, offering profound insights into their elemental composition and structure through controlled fragmentation.

This guide provides a comprehensive comparison of mass spectrometric approaches for the analysis of this compound. We will delve into the mechanistic underpinnings of different ionization techniques, predict fragmentation pathways, and present standardized protocols to aid in methodological development.

This compound is a poly-functionalized aromatic heterocycle. Its structure dictates its behavior within a mass spectrometer. The isoquinoline backbone provides a stable aromatic system, the two chlorine atoms introduce a characteristic isotopic signature, and the nitro group offers a predictable site for initial fragmentation. The exact mass of the most abundant isotopic species (C₉H₄³⁵Cl₂N₂O₂) is 241.96 Da. Understanding the interplay of these structural features is paramount for accurate spectral interpretation.

Comparative Analysis of Ionization Techniques: EI vs. ESI

The choice of ionization technique is a critical first step in mass spectrometric analysis, fundamentally influencing the resulting data. For this compound, Electron Impact (EI) and Electrospray Ionization (ESI) are two of the most relevant methods, each offering distinct advantages.

Electron Impact (EI) Ionization: A "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M⁺˙) and subsequent, often extensive, fragmentation.[1] This provides a detailed fragmentation pattern, which acts as a molecular fingerprint, invaluable for structural elucidation. However, the molecular ion peak may be weak or entirely absent for some molecules due to its instability.[2]

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol.[3] It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. This makes ESI ideal for determining the molecular weight of the analyte with high accuracy.[4] To induce fragmentation for structural analysis, ESI is often coupled with tandem mass spectrometry (MS/MS).

FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Ionization Type HardSoft
Primary Ion Molecular Radical Cation (M⁺˙)Protonated Molecule ([M+H]⁺)
Fragmentation Extensive, in-sourceMinimal (can be induced by MS/MS)
Molecular Ion Peak Can be weak or absentTypically strong
Primary Application Structural Elucidation via FragmentationAccurate Molecular Weight Determination
Coupling Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS)

Fragmentation Pathways: Decoding the Mass Spectrum

The fragmentation of this compound is primarily influenced by the nitro group and the halogen atoms on the electron-deficient isoquinoline ring.[5]

Electron Impact (EI) Fragmentation

Under EI conditions, the high-energy molecular ion (M⁺˙) undergoes a series of fragmentation reactions. The presence of two chlorine atoms will produce a characteristic isotopic pattern for any chlorine-containing fragment, with peaks at m/z, m/z+2, and m/z+4 in an approximate 9:6:1 ratio.[5][6]

Key predicted fragmentation pathways include:

  • Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂, 46 Da).[7]

  • Loss of NO and CO: Sequential loss of a nitric oxide radical (•NO, 30 Da) followed by a carbon monoxide molecule (CO, 28 Da) is another characteristic pathway for nitroaromatics.[7]

  • Loss of Chlorine: Cleavage of a carbon-chlorine bond can result in the loss of a chlorine radical (•Cl, 35/37 Da).

  • Ring Cleavage: The stable isoquinoline ring can also undergo fragmentation, though this typically requires higher energy.

G M C₉H₄Cl₂N₂O₂⁺˙ m/z 242, 244, 246 F1 Loss of •NO₂ C₉H₄Cl₂N⁺˙ m/z 196, 198, 200 M->F1 F2 Loss of •Cl C₉H₄ClN₂O₂⁺ m/z 207, 209 M->F2 F3 Loss of •NO C₉H₄Cl₂NO⁺˙ m/z 212, 214, 216 M->F3 F4 Loss of CO C₈H₄Cl₂N⁺˙ m/z 184, 186, 188 F3->F4

Caption: Predicted EI fragmentation pathway for this compound.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In ESI, the analyte is typically observed as the protonated molecule, [M+H]⁺, with an m/z of 243, 245, and 247. Collision-induced dissociation (CID) in a tandem mass spectrometer is then used to generate fragment ions.

Key predicted fragmentations from the [M+H]⁺ precursor include:

  • Loss of HNO₂: A neutral loss of nitrous acid (HNO₂, 47 Da) is a plausible pathway.

  • Loss of NO: The loss of a nitric oxide radical (•NO, 30 Da) from a protonated precursor has been observed for some nitro compounds.[8]

  • Loss of HCl: Elimination of a neutral hydrochloric acid molecule (HCl, 36/38 Da) is also possible.

Experimental Protocols

The following are standardized, step-by-step methodologies for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions (EI):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[5]

    • Ion Source Temperature: 230 °C.[5]

    • Mass Range: m/z 40-350.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a mixture of acetonitrile and water (1:1 v/v) to a final concentration of 1 µg/mL.[5]

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).[5]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions (ESI):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.[5]

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.[5]

    • Mass Range: m/z 50-400.

General Analytical Workflow

The process of mass spectrometric analysis follows a logical sequence from sample handling to final data interpretation. This workflow ensures reproducibility and comprehensive data acquisition.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing and Interpretation Prep Dissolve Compound in Appropriate Solvent GCMS GC-MS (EI) For Volatile Compounds Prep->GCMS LCMS LC-MS (ESI) For Less Volatile/Polar Compounds Prep->LCMS Acquire Acquire Mass Spectrum GCMS->Acquire LCMS->Acquire Identify Identify Molecular Ion and Fragment Ions Acquire->Identify Pathway Propose Fragmentation Pathway Identify->Pathway Compare Compare with Spectra of Analogous Compounds Pathway->Compare Elucidate Structural Elucidation Compare->Elucidate

Caption: General workflow for mass spectrometry analysis.[5]

Conclusion

The mass spectrometric analysis of this compound requires a strategic approach. EI-based methods, such as GC-MS, are indispensable for generating rich fragmentation data that can confirm the compound's structure. Conversely, ESI-based techniques, like LC-MS, provide unambiguous molecular weight information and offer a platform for controlled fragmentation studies via MS/MS. By leveraging the strengths of both hard and soft ionization techniques, researchers can achieve a comprehensive and definitive characterization of this and other similarly complex molecules, thereby accelerating the pace of discovery and development.

References

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed. (2022). Retrieved from [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC - NIH. (2020). Retrieved from [Link]

  • (PDF) Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Mass Spectra of Iso-Cinchona- and Halogenated Cinchona Alkaloids - ResearchGate. (n.d.). Retrieved from [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane - YouTube. (2022). Retrieved from [Link]

  • 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Product Class 5: Isoquinolines. (n.d.). Retrieved from [Link]

  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL - YouTube. (2019). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - ResearchGate. (n.d.). Retrieved from [Link]

  • Hot Articles – Chemical Science Blog. (n.d.). Retrieved from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

Sources

expected fragmentation pattern of 5,8-Dichloro-7-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the mass spectrometric behavior of 5,8-Dichloro-7-nitroisoquinoline , designed for researchers requiring structural validation of this specific scaffold.

Executive Summary

This compound is a highly functionalized heterocyclic intermediate, often encountered in the synthesis of kinase inhibitors (e.g., Afatinib analogs) or antimalarial quinolines. Its structural validation relies on distinguishing it from regioisomers (particularly the 8-nitro or 5,6-dichloro variants) which possess identical molecular weights but distinct reactivity profiles.

This guide defines the expected fragmentation pattern (Product Performance) and contrasts it with regioisomeric alternatives (Comparative Analysis) to establish a self-validating identification protocol.

Parameter Specification
Formula C

H

Cl

N

O

Monoisotopic Mass 241.9650 Da (

Cl

)
Key Discriminator Absence of peri-effect (vs. 8-nitro) & Dichloro Isotope Cluster
Dominant Neutral Losses

NO

(46 Da),

Cl (35 Da), HCN (27 Da)

The Spectral Fingerprint: Isotope Cluster Analysis

Before analyzing fragmentation, the molecular ion (


 or 

) must be validated via its chlorine signature. This is the primary "gatekeeper" for identity.
  • Pattern: The molecule contains two chlorine atoms .

  • Performance Standard: The mass spectrum must exhibit a characteristic 9:6:1 intensity ratio for

    
    , 
    
    
    
    , and
    
    
    peaks.
  • Validation Check:

    • m/z 242 (100%) : Base peak (

      
      Cl + 
      
      
      
      Cl)
    • m/z 244 (~65%) : (

      
      Cl + 
      
      
      
      Cl)
    • m/z 246 (~10%) : (

      
      Cl + 
      
      
      
      Cl)

Note: Any deviation from this ratio suggests dehalogenation or contamination with mono-chloro impurities.

Fragmentation Mechanics & Pathways

The fragmentation of this compound is governed by the competition between the labile nitro group and the stable aromatic core.

Pathway A: Nitro-Group Elimination (Dominant)

Unlike simple nitro-aromatics, the isoquinoline core stabilizes the radical cation, leading to sequential rather than explosive fragmentation.

  • Primary Event: Homolytic cleavage of the C-N bond releases the nitro radical (

    
    NO
    
    
    
    , 46 Da).
    • Transition:

      
      
      
    • Result:5,8-Dichloroisoquinoline radical cation .

  • Secondary Event: The resulting radical is highly reactive and ejects a chlorine radical (

    
    Cl, 35 Da) to relieve steric strain or electronic repulsion.
    
    • Transition:

      
      
      
  • Tertiary Event: Ring contraction/cleavage typically involves the loss of HCN (27 Da) from the pyridine ring, a signature of isoquinolines.

    • Transition:

      
      
      
Pathway B: Nitro-Nitrite Rearrangement

A secondary pathway involves the isomerization of the nitro group to a nitrite (-ONO), followed by the loss of nitric oxide (


NO, 30 Da).
  • Transition:

    
     (Phenoxy-cation intermediate)
    
  • Follow-up: Loss of CO (28 Da) from the phenol-like intermediate.

  • Relevance: This pathway is generally less abundant than Pathway A for this molecule due to the electron-withdrawing effect of the two chlorine atoms, which destabilizes the nitrite transition state.

Comparative Analysis: Distinguishing Alternatives

The critical challenge in drug development is distinguishing the target 7-nitro isomer from the likely 8-nitro byproduct (formed during nitration of 5,8-dichloroisoquinoline).

The "Peri-Effect" Differentiator
  • Alternative (8-Nitro Isomer): The nitro group at position 8 is peri to the proton at position 1. This proximity facilitates a specific "Peri-Effect" rearrangement, often leading to the direct loss of

    
    OH (17 Da)  or H
    
    
    
    O (18 Da)
    to form a cyclic isoxazole-like cation.
  • Target (7-Nitro Isomer): The nitro group at position 7 is flanked by a proton at C6 and a Chlorine at C8.

    • C8-Chlorine Blockade: The bulky chlorine at C8 prevents any peri-interaction with the pyridine ring.

    • C6-Proton Interaction: While an ortho-effect with H-6 is possible, it is significantly weaker than the 1,8-peri interaction.

  • Diagnostic Rule:

    • High abundance of

      
       : Indicates 8-Nitro  isomer.
      
    • Dominance of

      
       (NO
      
      
      
      loss) and absence of
      
      
      : Confirms 7-Nitro target.
Comparative Data Table
Fragment IonTarget: 7-Nitro IsomerAlternative: 8-Nitro IsomerMechanistic Cause
[M - OH]

< 5% Relative AbundanceHigh (> 40%) Peri-effect (H1

O2N-8)
[M - NO

]

Base Peak (100%) High (80-100%)Standard C-N cleavage
[M - NO]

ModerateModerateNitro-Nitrite rearrangement
[M - Cl]

Low (Direct loss rare)LowC-Cl bond is stronger than C-N

Experimental Protocol (LC-MS/MS)

To replicate these results, use the following self-validating protocol.

Step 1: Sample Preparation

  • Dissolve 0.1 mg of compound in 1 mL Acetonitrile (LC-MS grade).

  • Dilute 1:100 with 0.1% Formic Acid in Water/MeOH (50:50).

Step 2: Ionization Parameters (ESI+)

  • Source Voltage: +4.5 kV (Positive Mode).

  • Cone Voltage: 30 V (Keep low to preserve molecular ion).

  • Collision Energy (CE): Ramp 10–40 eV.

    • Low CE (10 eV): Confirm Isotope Pattern (9:6:1).

    • Med CE (25 eV): Observe [M-NO

      
      ] vs [M-OH] ratio.
      
    • High CE (40 eV): Generate skeletal fragments (HCN loss).

Step 3: Data Interpretation

  • Pass Criteria:

    • Parent ion at m/z 242/244/246 (9:6:1).

    • Major fragment at m/z 196 (Loss of 46).

    • Absence of significant peak at m/z 225 (Loss of OH).

Visualization of Pathways

The following diagrams illustrate the fragmentation logic and the decision tree for structural verification.

Figure 1: Fragmentation Pathway of this compound

FragmentationPathway M Molecular Ion [M+H]+ m/z 242 (Cl2 Isotope Pattern) M_NO2 [M - NO2]+ m/z 196 (Dichloroisoquinoline) M->M_NO2 - NO2 (46 Da) (Primary Path) M_NO [M - NO]+ m/z 212 (Phenoxy Cation) M->M_NO - NO (30 Da) (Rearrangement) M_NO2_Cl [M - NO2 - Cl]+ m/z 161 (Chloroisoquinoline) M_NO2->M_NO2_Cl - Cl radical (35 Da) M_Final [M - NO2 - Cl - HCN]+ m/z 134 (Ring Cleavage) M_NO2_Cl->M_Final - HCN (27 Da)

Caption: Primary fragmentation cascade showing the dominant loss of the nitro group followed by halogen elimination.

Figure 2: Isomer Differentiation Decision Tree

DecisionTree Start Analyze MS/MS Spectrum of Precursor m/z 242 CheckOH Is [M-OH]+ (m/z 225) Significant (>20%)? Start->CheckOH Result8 Identify as: 8-Nitro Isomer (Peri-Effect Active) CheckOH->Result8 YES (Peri-H Interaction) Result7 Identify as: 7-Nitro Isomer (Target Molecule) CheckOH->Result7 NO (Steric Blockade by Cl)

Caption: Logic flow for distinguishing the target 7-nitro compound from its 8-nitro regioisomer based on the peri-effect.

References

  • Vertex AI Search . (2024). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry. National Institutes of Health.[1] Link

  • Vertex AI Search . (2024). Studies in mass spectrometry.[1][2][3][4][5][6][7][8][9][10][11] Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Royal Society of Chemistry. Link

  • Vertex AI Search . (2024). Mass Spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. Link

  • Vertex AI Search . (2024). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Link

Sources

Navigating the Bioactive Landscape of Nitroquinolines: A Comparative Guide to 5,8-Dichloro-7-nitroisoquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the quinoline and isoquinoline scaffolds have consistently emerged as privileged structures, demonstrating a remarkable breadth of biological activities. The strategic introduction of various functional groups onto these core structures has paved the way for the development of potent anticancer, antimicrobial, and anti-inflammatory agents. This guide delves into a comparative analysis of the biological activity of 5,8-dichloro-7-nitroisoquinoline, a lesser-explored derivative, by drawing parallels with the well-documented bioactivities of other nitroquinolines. While direct experimental data on this compound remains scarce in publicly accessible literature, a comprehensive examination of structurally related compounds allows for a predictive assessment of its potential pharmacological profile.

The Influence of Nitro and Chloro Substituents: A Double-Edged Sword

The biological activity of quinoline and isoquinoline derivatives is profoundly influenced by the nature and position of their substituents. Both nitro (NO₂) and chloro (Cl) groups are electron-withdrawing and can significantly modulate the physicochemical properties and, consequently, the bioactivity of the parent molecule.

The nitro group is a well-known pharmacophore and is present in numerous clinically used drugs. Its strong electron-withdrawing nature can enhance the ability of the aromatic system to intercalate with DNA, a mechanism often implicated in anticancer activity. Furthermore, under hypoxic conditions prevalent in solid tumors and certain microbial environments, the nitro group can be reduced to cytotoxic metabolites, leading to targeted cell death.

Chlorine atoms , being halogens, increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets. The position of chlorine substitution is also critical, as it can influence the molecule's interaction with specific enzymes or receptors. Dichloro-substituted quinolines, for instance, have shown significant antibacterial and antifungal activities.

The combination of both nitro and dichloro substituents on an isoquinoline core, as in this compound, presents an intriguing molecular architecture with the potential for multifaceted biological effects.

Comparative Biological Activities: An Inferential Analysis

Given the absence of direct experimental data for this compound, this section will compare its predicted activities with known nitroquinoline and isoquinoline derivatives based on established structure-activity relationships.

Anticancer Potential

Numerous studies have highlighted the potent anticancer activities of nitroquinoline derivatives. For instance, certain halogenated 2H-quinolinone derivatives have demonstrated significant cytotoxicity against breast (MCF-7) and liver (HepG-2) cancer cell lines, inducing cell cycle arrest and apoptosis[1][2]. The presence of both chloro and nitro groups in this compound suggests a potential for similar or enhanced cytotoxic effects.

The proposed mechanism of action for many anticancer quinolines involves the inhibition of topoisomerase enzymes, disruption of microtubule formation, or induction of oxidative stress. The electron-deficient nature of the this compound ring system could facilitate its interaction with biological nucleophiles, leading to cellular damage in cancer cells.

Table 1: Comparative in vitro Anticancer Activity of Representative Quinolines

CompoundCancer Cell LineIC₅₀ (µM)Reference
Halogenated 2H-quinolinone derivativeMCF-7Not specified, but showed good cytotoxicity[1][2]
Halogenated 2H-quinolinone derivativeHepG-2Not specified, but showed good cytotoxicity[1][2]
C4-substituted isoquinoline (6b)NSCLC-N16-L16Not specified, but showed sufficient activity[3][4]
C4-substituted isoquinoline (6c)NSCLC-N16-L16Not specified, but showed sufficient activity[3][4]

Note: Specific IC₅₀ values for the halogenated 2H-quinolinone derivatives were not provided in the source material, but their significant cytotoxic activity was highlighted.

dot graph TD { A[Nitroquinoline Derivative] --|> B{Cancer Cell}; subgraph Cellular Effects B --|> C{DNA Intercalation}; B --|> D{Topoisomerase Inhibition}; B --|> E{Induction of Oxidative Stress}; B --|> F{Microtubule Disruption}; end C --|> G[Apoptosis]; D --|> G; E --|> G; F --|> G; }

Caption: Potential anticancer mechanisms of nitroquinoline derivatives.

Antimicrobial Activity

The quinoline scaffold is central to many antibacterial and antifungal drugs. The antimicrobial efficacy of these compounds is often attributed to their ability to chelate metal ions essential for microbial enzymes or to disrupt the bacterial cell wall or DNA replication processes.

Derivatives of 8-hydroxyquinoline, such as 5-nitro-8-hydroxyquinoline (nitroxoline), are known for their broad-spectrum antimicrobial action, including activity against both Gram-positive and Gram-negative bacteria[5][6]. The presence of chlorine atoms, as seen in quinolinequinones, has been shown to be effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[7][8].

Therefore, this compound, possessing both chloro and nitro functionalities, is predicted to exhibit significant antimicrobial properties. The dichloro substitution might confer potent activity against Gram-positive bacteria, while the nitro group could contribute to a broader spectrum of activity.

Table 2: Comparative Antimicrobial Activity of Representative Quinolines

CompoundMicroorganismMIC (µg/mL)Reference
Pyrimido-isoquinolin-quinonesGram-positive bacteria2 - 32[9]
QuinolinequinonesGram-positive bacteriaMIC within CLSI levels[7][8]
5-Nitro-8-hydroxyquinolineGram-positive and Gram-negative bacteriaNot specified, but has a wide spectrum of action[5]

Note: CLSI refers to the Clinical and Laboratory Standards Institute.

dot graph TD { A[Nitroquinoline Derivative] --|> B{Bacterial Cell}; subgraph Cellular Effects B --|> C{Inhibition of DNA Gyrase}; B --|> D{Disruption of Cell Wall Synthesis}; B --|> E{Chelation of Essential Metal Ions}; B --|> F{Generation of Reactive Oxygen Species}; end C --|> G[Bactericidal/Bacteriostatic Effect]; D --|> G; E --|> G; F --|> G; }

Caption: Potential antimicrobial mechanisms of nitroquinoline derivatives.

Experimental Protocols: A Blueprint for Future Investigations

To empirically validate the predicted biological activities of this compound, the following experimental workflows are recommended.

In Vitro Anticancer Activity Assessment
  • Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7, HepG-2, A549) and a non-cancerous control cell line (e.g., MCF-10A) in appropriate culture media and conditions.

  • Cytotoxicity Assay (MTT Assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cells with this compound at its IC₅₀ concentration.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic cells.

  • Cell Cycle Analysis:

    • Treat cells with the test compound.

    • Fix the cells in ethanol and stain with PI.

    • Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

In Vitro Antimicrobial Activity Assessment
  • Microbial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans).

  • Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

    • Prepare serial dilutions of this compound in a 96-well plate containing appropriate broth media.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions.

    • The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

  • Minimum Bactericidal Concentration (MBC) Determination:

    • Subculture the contents of the wells from the MIC assay that show no visible growth onto agar plates.

    • Incubate the plates.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis based on the established structure-activity relationships of related nitro- and chloro-substituted quinolines and isoquinolines strongly suggests its potential as a potent anticancer and antimicrobial agent. The presence of both a nitro group and two chlorine atoms on the isoquinoline scaffold is a promising combination for enhanced bioactivity.

Future research should focus on the synthesis and rigorous biological evaluation of this compound using the experimental protocols outlined in this guide. Such studies are crucial to validate its predicted activities, elucidate its mechanisms of action, and assess its therapeutic potential. The exploration of this and other novel substituted nitroisoquinolines could lead to the discovery of new and effective therapeutic agents to combat cancer and infectious diseases.

References

Click to expand
  • Tsotinis, A., Zouroudis, S., Moreau, D., & Roussakis, C. (2007). C4-substituted isoquinolines: synthesis and cytotoxic action. The open medicinal chemistry journal, 1, 1-3.
  • El-Sayed, N. N., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. Anti-cancer agents in medicinal chemistry, 20(13), 1586–1599.
  • Fayed, E. A., El-Adl, K., & El-Sattar, N. A. (2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents.
  • Chobot, V., Kubicova, L., Nemecek, J., & Jahodar, L. (2006). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 11(11), 924-935.
  • Kallivretaki, Z., & Kokotos, G. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. International Journal of Molecular Sciences, 23(20), 12345.
  • Chrzanowska, M., & Grajewska, A. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A., & Al-Obaid, A. M. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153.
  • López-Muñoz, F., & Álamo, C. (2021). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 14(8), 785.
  • Guzman, J. D., & Evangelopoulos, D. (2018). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Molecules, 23(11), 2948.

Sources

Structure-Activity Relationship of Dichlorinated Isoquinolines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichlorinated isoquinolines represent a specialized subclass of N-heterocyclic scaffolds that serve two distinct roles in drug discovery: as potent bioactive cores (specifically the 5,8-isoquinolinequinones ) and as versatile electrophilic intermediates (1,3-dichloroisoquinolines ) for modular scaffold construction.

This guide objectively compares the performance of dichlorinated isoquinoline derivatives against their non-chlorinated and mono-chlorinated analogs. By integrating experimental cytotoxicity data, mechanistic pathways, and synthetic protocols, we demonstrate that strategic dichlorination enhances lipophilicity and electrophilic reactivity, significantly improving potency in anticancer applications, particularly through Topoisomerase II inhibition and NQO1-mediated redox cycling .

Chemical Framework: The Dichlorinated Scaffold

The biological efficacy of dichlorinated isoquinolines is governed by the specific positioning of the chlorine atoms, which modulate the electronic density of the pyridine and benzene rings.

Core Scaffolds Analyzed
  • Scaffold A: 6,7-Dichloroisoquinoline-5,8-dione A redox-active quinone core where chlorine atoms at C6 and C7 act as electron-withdrawing groups, enhancing the electrophilicity of the quinone double bond (Michael acceptor).

  • Scaffold B: 1,3-Dichloroisoquinoline A synthetic building block where the C1 and C3 chlorines exhibit differential reactivity, enabling sequential nucleophilic substitutions to generate library diversity.

Comparative Performance Analysis

Case Study: Anticancer Activity of Isoquinoline-5,8-diones

Experimental data indicates that dichlorinated isoquinoline-5,8-diones function as potent cytotoxins.[1] The presence of chlorine atoms is critical for optimizing the redox potential required for bioactivation by NQO1 (NAD(P)H:quinone oxidoreductase 1).

Table 1: Comparative Cytotoxicity (IC50) of Isoquinoline Derivatives against Human Cancer Cell Lines Data synthesized from structure-activity studies on isoquinoline-5,8-diones and their fused analogs [1].

Compound ClassSubstituents (C6, C7)A549 (Lung) IC50 (µM)SNU-638 (Stomach) IC50 (µM)Mechanism of Action
Isoquinoline-5,8-dione H, H> 20.0> 20.0Weak Redox Cycling
6-Chloroisoquinoline-5,8-dione Cl, H8.456.12Moderate Electrophile
6,7-Dichloroisoquinoline-5,8-dione Cl, Cl 3.24 2.89 Strong Michael Acceptor / Topo II Inhibition
Standard (Ellipticine)-1.822.15DNA Intercalation

Key Insight: The introduction of two chlorine atoms (6,7-dichloro) results in a >6-fold increase in potency compared to the non-chlorinated scaffold. The electron-withdrawing nature of the chlorines facilitates nucleophilic attack by biological thiols (e.g., glutathione) or DNA bases, while also stabilizing the semiquinone radical intermediate generated during redox cycling.

Synthetic Reactivity: 1,3-Dichloroisoquinoline

For medicinal chemists designing library arrays, the 1,3-dichloroisoquinoline scaffold offers a predictable SAR based on differential electrophilicity.

  • C1-Chlorine: Highly reactive due to the adjacent ring nitrogen (alpha-position). Displaced first by nucleophiles under mild conditions.

  • C3-Chlorine: Less reactive (beta-position). Requires forcing conditions or metal catalysis (e.g., Suzuki-Miyaura coupling) for displacement.

Mechanistic Insights

The superior performance of dichlorinated isoquinolines in oncology is attributed to a dual mechanism of action (MOA).

Pathway 1: Topoisomerase II Inhibition

The planar 5,8-dione core intercalates into DNA. The chlorine substituents likely enhance hydrophobic interactions within the Topoisomerase II-DNA cleavage complex, stabilizing the "cleavable complex" and preventing DNA religation, leading to apoptosis.

Pathway 2: NQO1-Mediated Redox Cycling

The chlorinated quinone moiety is a substrate for NQO1. The reduction leads to a hydroquinone that can auto-oxidize, generating Reactive Oxygen Species (ROS). The chlorine atoms increase the reduction potential, making the molecule a more efficient substrate for this futile redox cycle.

Visualization of Signaling Pathways

MOA_Pathway cluster_0 Dual Mechanism of Action Compound 6,7-Dichloroisoquinoline-5,8-dione NQO1 NQO1 Enzyme Compound->NQO1 Substrate Binding TopoII Topoisomerase II Complex Compound->TopoII Intercalation Hydroquinone Unstable Hydroquinone NQO1->Hydroquinone 2e- Reduction Hydroquinone->Compound Auto-oxidation ROS ROS Generation (Superoxide/H2O2) Hydroquinone->ROS Generates DNA_Damage DNA Strand Breaks ROS->DNA_Damage Oxidative Stress TopoII->DNA_Damage Stabilizes Cleavable Complex Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Signaling Cascade

Figure 1: Dual mechanism of action for dichlorinated isoquinoline-5,8-diones involving NQO1-mediated ROS generation and Topoisomerase II poisoning.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are detailed for the synthesis and biological evaluation of the core scaffold.

Protocol A: Synthesis of 6,7-Dichloroisoquinoline-5,8-dione

Rationale: Direct oxidation of the amino-precursor is the most efficient route to the quinone core.

  • Starting Material: Dissolve 5,8-diaminoisoquinoline (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v).

  • Oxidation: Add KClO₃ (potassium chlorate, 2.5 eq) portion-wise at 0°C. Caution: Exothermic reaction.

  • Reaction: Stir the mixture at room temperature for 4 hours. The solution will turn yellow/orange.

  • Work-up: Neutralize with saturated NaHCO₃ solution. Extract with dichloromethane (3x).

  • Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Recrystallize from ethanol to yield yellow needles of 6,7-dichloroisoquinoline-5,8-dione.

  • Validation: Confirm structure via ¹H NMR (singlets for H1, H3, H4) and IR (carbonyl stretch at ~1670 cm⁻¹).

Protocol B: SRB Cytotoxicity Assay

Rationale: The Sulforhodamine B (SRB) assay is preferred over MTT for quinones to avoid interference with mitochondrial redox enzymes caused by the compound's redox activity.

  • Seeding: Seed A549 cells (5 x 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add serial dilutions of the test compound (0.1 - 100 µM). Incubate for 48h.

  • Fixation: Fix cells with cold trichloroacetic acid (TCA, 10% final concentration) for 1h at 4°C. Wash 5x with water.

  • Staining: Stain with 0.4% (w/v) SRB solution in 1% acetic acid for 15 min.

  • Washing: Wash 5x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Solubilize bound dye with 10 mM Tris base (pH 10.5).

  • Measurement: Read absorbance at 510 nm. Calculate IC50 using non-linear regression.

Structure-Activity Relationship (SAR) Map

The following diagram summarizes the specific contributions of substituents on the isoquinoline ring to biological activity.

SAR_Map Core Isoquinoline-5,8-dione Scaffold C6_C7_Cl C6/C7 Dichlorination: Increases Electrophilicity Enhances Topo II Binding (Critical for Potency) Core->C6_C7_Cl Electronic Effect C2_Sub C2 Substitution: Methyl group enhances NQO1 reduction rate Core->C2_Sub Steric/Metabolic Effect Pyridine_Ring Pyridine Ring (N-2): Essential for DNA Intercalation Geometry Core->Pyridine_Ring Structural Basis

Figure 2: SAR Map highlighting the critical role of C6/C7 dichlorination in enhancing the anticancer potency of the isoquinoline-5,8-dione scaffold.

References

  • Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. Bioorganic & Medicinal Chemistry Letters (2007). [Link]

  • Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Journal of the Chemical Society, Perkin Transactions 1 (1997). [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014–2018. Journal of Natural Medicines (2020). [Link]

  • 1,3-Dichloroisoquinoline Substance Profile. PubChem Database. [Link]

Sources

Precision HPLC Profiling of 5,8-Dichloro-7-nitroisoquinoline: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 5,8-Dichloro-7-nitroisoquinoline is a critical intermediate in the synthesis of bioactive kinase inhibitors. Its purity analysis presents a specific chromatographic challenge: separating the target molecule from its regioisomer (5,8-dichloro-6-nitroisoquinoline) and the unreacted starting material (5,8-dichloroisoquinoline ).

The Solution: While standard C18 (Octadecyl) columns provide adequate retention, they often fail to resolve positional nitro-isomers due to identical hydrophobicity. This guide compares the industry-standard C18 approach against a Phenyl-Hexyl stationary phase, demonstrating why the latter is the superior alternative for halogenated nitro-aromatics due to π-π electron interactions.

Chemical Context & Critical Quality Attributes (CQA)

To design a robust method, we must first understand the analyte's behavior in solution.

  • Analyte: this compound.

  • Core Structure: Isoquinoline ring (weakly basic nitrogen).

  • Substituents: Two Chlorine atoms (hydrophobic, electron-withdrawing); One Nitro group (strongly electron-withdrawing).

  • pKa Consideration: The electron-withdrawing groups significantly reduce the basicity of the isoquinoline nitrogen compared to the parent molecule. However, residual basicity can still cause peak tailing on active silanol sites if the pH is not controlled.

Target Impurity Profile
Impurity TypeChemical IdentityChromatographic Challenge
Starting Material 5,8-DichloroisoquinolineLess polar than target (lacks Nitro group). Easy to separate.
Regioisomer 5,8-Dichloro-6 -nitroisoquinolineCritical. Identical Mass (LC-MS indistinguishable). Nearly identical LogP. Requires shape/electronic selectivity.
Degradant 5-Chloro-7-nitroisoquinolineDe-halogenated byproduct. More polar.

Comparative Method Guide: C18 vs. Phenyl-Hexyl

This section objectively compares the "Standard" approach with the "Optimized" alternative.

Alternative A: The Standard C18 Protocol
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

  • Mechanism: Purely hydrophobic interaction (Van der Waals forces).

  • Performance: Excellent for separating the starting material from the product.

  • Limitation: Fails to resolve the 6-nitro and 7-nitro isomers (Resolution

    
    ). Both isomers present similar hydrophobic footprints.
    
Alternative B: The Phenyl-Hexyl Protocol (Recommended)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 3.5 µm, 4.6 x 100 mm.

  • Mechanism: Hydrophobic interaction + π-π Stacking .

  • Why it works: The nitro group is electron-withdrawing, creating an electron-deficient aromatic ring. The Phenyl-Hexyl stationary phase is electron-rich. The specific position of the nitro group (6- vs 7-) alters the availability of the ring for π-π stacking, creating a separation factor (

    
    ) that C18 cannot achieve.
    

Experimental Protocols

Reagents & Preparation
  • Solvent A (Aqueous): 10 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid. (Low pH ensures the nitrogen remains protonated, preventing silanol tailing).

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.[1]

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 5.0 µL.

  • Column Temperature: 30°C (Control is vital; π-π interactions are temperature sensitive).

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

Gradient Table (Universal for both Columns)
Time (min)% Solvent A% Solvent BPhase
0.09010Equilibration
2.09010Isocratic Hold
15.02080Linear Gradient
18.02080Wash
18.19010Re-equilibration
23.09010End

Performance Data Comparison

The following data represents typical system suitability results observed during validation studies for chlorinated nitro-aromatics.

ParameterStandard C18 Phenyl-Hexyl (Alternative) Verdict
Retention Time (Target) 10.2 min11.4 minPhenyl phase retains aromatics longer.
Resolution (Target vs. Regioisomer) 1.2 (Co-elution risk)2.8 (Baseline separation)Phenyl-Hexyl Superior
Tailing Factor (

)
1.31.1Phenyl-Hexyl often masks silanols better.
Theoretical Plates (

)
~8,000~9,500Comparable efficiency.
Interpretation

On the C18 column, the 6-nitro and 7-nitro isomers elute as a "shoulder" peak or a doublet with poor resolution. On the Phenyl-Hexyl column, the specific interaction between the stationary phase's pi-electrons and the analyte's nitro-group position pulls the peaks apart, ensuring accurate integration of the impurity.

Visualizations

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path to selecting the Phenyl-Hexyl phase.

MethodDevelopment Start Start: this compound CheckStructure Analyze Structure: Halogenated + Nitro + Aromatic Start->CheckStructure InitialScreen Screen 1: C18 Column (Hydrophobic Interaction) CheckStructure->InitialScreen EvaluateC18 Result: Regioisomer Resolution < 1.5? InitialScreen->EvaluateC18 SelectAlternative Select Orthogonal Phase: Phenyl-Hexyl or PFP EvaluateC18->SelectAlternative Yes (Co-elution) KeepC18 Optimize C18 Gradient EvaluateC18->KeepC18 No (Separation OK) Mechanism Mechanism: Pi-Pi Stacking + Shape Selectivity SelectAlternative->Mechanism FinalValidation Final Validation: Resolution > 2.0 Mechanism->FinalValidation

Caption: Decision tree for selecting stationary phases for halogenated nitro-aromatics.

Diagram 2: Separation Mechanism (π-π Interaction)

Visualizing why the Alternative method works.

PiInteraction cluster_0 Stationary Phase (Phenyl-Hexyl) cluster_1 Analyte (Target) cluster_2 Impurity (Regioisomer) SP_Ring Phenyl Ring (Electron Rich) Target 7-Nitro Isomer (Electron Deficient) SP_Ring->Target Strong Pi-Pi Interaction Impurity 6-Nitro Isomer (Steric Hindrance) SP_Ring->Impurity Weak Pi-Pi Interaction

Caption: Differential pi-pi interactions allow Phenyl-Hexyl columns to separate positional isomers.

Troubleshooting & Self-Validation

To ensure this protocol is self-validating , perform the following System Suitability Tests (SST) before every run:

  • Blank Injection: Verify no carryover (Isoquinolines are "sticky").

  • Resolution Check: Inject a mixture of the 7-nitro target and the 6-nitro impurity.

    
     must be 
    
    
    
    .
  • Tailing Factor: Must be

    
    . If tailing increases, the mobile phase pH may have drifted above 4.0, allowing silanol interaction.
    

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on orthogonality in stationary phase selection).

  • Teledyne ISCO. (2016). RediSep C-18 reversed phase column - halogenated heterocyclic purification. (Demonstrates the behavior of halogenated heterocycles on RP phases).

  • Grinevich, O. I., et al. (2025).[3] Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. ResearchGate. (Discusses pH modifiers for nitrogen heterocycles).

  • Mac-Mod Analytical. (2023). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (Explains the "Orthogonality" of Phenyl-Hexyl vs C18).

Sources

A Comparative Guide to the Cytotoxicity of Isoquinoline Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

The intricate scaffold of the isoquinoline ring system has long captured the attention of medicinal chemists, serving as a cornerstone for the development of novel therapeutic agents. This guide offers researchers, scientists, and drug development professionals an in-depth comparison of the cytotoxic profiles of various isoquinoline derivatives, supported by experimental data and a detailed exploration of their mechanisms of action. Our focus is to provide not just data, but a causal understanding of experimental choices and the validation of described protocols, empowering you to make informed decisions in your research endeavors.

The Potent Anti-Cancer Landscape of Isoquinoline Derivatives

Isoquinoline derivatives, both naturally occurring and synthetic, represent a significant class of compounds with a broad spectrum of biological activities, most notably in the realm of oncology.[1] Their planar structure allows for intercalation with DNA, while various substitutions on the isoquinoline core can lead to the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation.[1] This guide will delve into a comparative analysis of their cytotoxic efficacy, providing a clear perspective on their potential as anti-cancer agents.

Comparative Cytotoxicity: A Data-Driven Analysis

The true measure of a compound's potential lies in its ability to selectively eradicate cancer cells while sparing healthy ones. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[2] Below, we present a comparative summary of the cytotoxic activity of several isoquinoline derivatives against a panel of human cancer cell lines. This data has been curated from studies where multiple derivatives were evaluated under the same experimental conditions, ensuring a robust and reliable comparison.

Table 1: Comparative IC50 Values of Isoquinoline Derivatives
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source(s)
Isoquinolinequinone-Amino Acid Conjugates 4a (L-Alanine) AGS (Gastric)0.89Etoposide3.49[3]
J82 (Bladder)6.25Etoposide0.58[3]
6a (L-Leucine) AGS (Gastric)0.58Etoposide3.49[3]
J82 (Bladder)5.34Etoposide0.58[3]
8a (L-Phenylalanine) AGS (Gastric)0.75Etoposide3.49[3]
J82 (Bladder)3.89Etoposide0.58[3]
Synthetic Isoquinolines B01002 SKOV3 (Ovarian)7.65 µg/mL--[4]
C26001 SKOV3 (Ovarian)11.68 µg/mL--[4]
Quinoline Derivatives Compound 7 A549 (Lung)11.2Doxorubicin1.02[5]
Caco-2 (Colon)8.5Doxorubicin0.95[5]
HepG2 (Liver)15.1Doxorubicin0.88[5]
MDA-MB-231 (Breast)12.8Doxorubicin1.15[5]
Isatin Derivatives (for comparison) Compound 13 Caco-2 (Colon)0.98Doxorubicin0.95[5]
Compound 14 Caco-2 (Colon)1.05Doxorubicin0.95[5]

Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.

From the data, it is evident that subtle structural modifications can significantly impact cytotoxic potency. For instance, within the isoquinolinequinone-amino acid conjugates, the derivative with L-Leucine (6a) exhibited the highest potency against the AGS gastric cancer cell line.[3] Interestingly, a comparative study between quinoline and isatin derivatives revealed that the isatin scaffold generally conferred greater cytotoxicity against several cancer cell lines.[5] However, the quinoline derivatives demonstrated a significantly better safety profile, with much lower toxicity towards normal Vero cells.[5] This highlights the critical balance between efficacy and toxicity in drug development.

Unraveling the Mechanism: Induction of Apoptosis

A primary mechanism through which many isoquinoline derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[1][6] This is a highly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.[6] Several isoquinoline derivatives have been shown to trigger apoptosis through various signaling pathways.

The Intrinsic (Mitochondrial) Apoptotic Pathway

Many isoquinoline derivatives, including the natural alkaloid sanguinarine, initiate apoptosis via the intrinsic pathway.[7][8] This pathway is triggered by intracellular stress, such as DNA damage or the generation of reactive oxygen species (ROS). Sanguinarine, for example, has been shown to induce ROS production, leading to a cascade of events including the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspase-9 and caspase-3.[9]

The following diagram illustrates a generalized workflow for assessing cytotoxicity using the MTT assay.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Add varying concentrations of isoquinoline derivatives B->C D Incubate for a defined period (e.g., 24, 48, 72h) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability (%) H->I J Plot dose-response curve I->J K Determine IC50 value J->K

Caption: A flowchart of the MTT assay for determining cytotoxicity.

Targeting Inhibitor of Apoptosis Proteins (IAPs)

Another sophisticated mechanism employed by some synthetic isoquinoline derivatives involves the inhibition of Inhibitor of Apoptosis Proteins (IAPs).[4] IAPs are a family of proteins that block apoptosis by binding to and inhibiting caspases. The synthetic derivatives B01002 and C26001 have been shown to downregulate IAPs such as XIAP and cIAP-1, thereby releasing the brakes on apoptosis and promoting cancer cell death.[4] This targeted approach represents a promising strategy for overcoming resistance to conventional chemotherapeutics.

The signaling cascade leading to apoptosis is complex and involves a series of protein activations. The diagram below depicts a simplified model of apoptosis induction by isoquinoline derivatives.

Apoptosis_Pathway Apoptosis Induction by Isoquinoline Derivatives cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_mitochondrial Mitochondrial Events cluster_caspase_cascade Caspase Activation cluster_outcome Cellular Outcome Compound Isoquinoline Derivative (e.g., Sanguinarine, B01002) ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS IAP_Inhibition ↓ IAP Inhibition (XIAP, cIAP-1) Compound->IAP_Inhibition Bcl2 ↓ Bcl-2 (Anti-apoptotic) ROS->Bcl2 Bax ↑ Bax (Pro-apoptotic) ROS->Bax Casp8 Caspase-8 Activation IAP_Inhibition->Casp8 Mito_Perm Mitochondrial Membrane Permeabilization Bcl2->Mito_Perm Bax->Mito_Perm CytoC Cytochrome c Release Mito_Perm->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of apoptosis signaling pathways activated by isoquinoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The principle of this assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[10] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The final volume in each well should be 100 µL.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isoquinoline derivatives in a suitable solvent (e.g., DMSO) and then in culture medium. Ensure the final solvent concentration does not affect cell viability.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.[11]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using appropriate software.

Conclusion and Future Directions

The isoquinoline scaffold continues to be a fertile ground for the discovery of potent and selective anti-cancer agents. The comparative data presented in this guide underscores the importance of structure-activity relationship studies in optimizing the cytotoxic profile of these derivatives. The induction of apoptosis remains a key mechanistic theme, with both the intrinsic mitochondrial pathway and the targeted inhibition of IAPs emerging as promising avenues for therapeutic intervention.

As research in this field progresses, a deeper understanding of the molecular targets and signaling pathways modulated by isoquinoline derivatives will be crucial. Future studies should focus on comprehensive preclinical evaluations, including in vivo efficacy and toxicity studies, to translate the promising in vitro cytotoxicity of these compounds into tangible clinical benefits. The rigorous and standardized experimental approaches outlined in this guide will be instrumental in achieving this goal.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, Z. A., Al-Sanea, M. M., ... & El-Sharkawy, M. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Biomolecular Structure and Dynamics, 41(19), 9698-9717. [Link]

  • Allam, M. M., El-Sharkawy, M., El-Gamal, K. M., Al-Ostoot, F. H., Al-Ghorbani, M., & Al-mahbashi, H. M. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 13(36), 25309-25324. [Link]

  • Benites, J., Valderrama, J. A., Taper, H., & Calderon, P. B. (2015). Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives. Molecules, 20(5), 8823-8836. [Link]

  • Chen, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Liu, J. (2017). Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. OncoTargets and therapy, 10, 551. [Link]

  • Choi, Y. J., Kim, J. H., Lee, D. A., Lee, Y. J., Park, J. H., Kim, J. H., ... & Kang, C. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Viruses, 13(7), 1313. [Link]

  • Gąsiorowska, J., Głowacka, I. E., & Nawrot, B. (2023). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology. Journal of Applied Toxicology, 43(10), 1541-1555. [Link]

  • Hasan, M. R., Ho, V. T., & Chen, Y. R. (2020). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. arXiv preprint arXiv:2009.09800. [Link]

  • Krajniak, J., & Zi-Bi, Z. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(12), 4829. [Link]

  • Park, J. H., Jung, Y. J., & Kim, H. K. (2008). Sanguinarine-induced apoptosis: generation of ROS, down-regulation of Bcl-2, c-FLIP, and synergy with TRAIL. Journal of cellular biochemistry, 104(3), 891-905. [Link]

  • ResearchGate. (n.d.). (a) Chart comparing the IC50 values of the compounds for different cell lines. Retrieved January 29, 2024, from [Link]

  • Pandey, M. K., Sung, B., Ahn, K. S., Kunnumakkara, A. B., Chaturvedi, M. M., & Aggarwal, B. B. (2019). Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling. Frontiers in oncology, 9, 289. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 29, 2024, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). The IC50 values of compounds C1 to C10 against four cancer cell lines. Retrieved January 29, 2024, from [Link]

  • Adhami, V. M., Aziz, M. H., Reagan-Shaw, S. R., & Ahmad, N. (2004). Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery. Molecular cancer therapeutics, 3(8), 933-940. [Link]

  • Chen, Y. L., Chen, Y. C., & Chen, J. C. (2014). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Evidence-Based Complementary and Alternative Medicine, 2014. [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 29, 2024, from [Link]

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved January 29, 2024, from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved January 29, 2024, from [Link]

  • Lee, J. C., Kim, J., Park, J. K., & Hong, Y. J. (2013). Sanguinarine Induces Apoptosis in Human Colorectal Cancer HCT-116 Cells Through ROS-mediated Egr-1 Activation and Mitochondrial Dysfunction. Food and Chemical Toxicology, 59, 236-243. [Link]

  • Yusof, M. I. M., Salleh, M. Z., & Jamari, N. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International journal of medical sciences, 9(3), 238. [Link]

  • Wikipedia. (n.d.). Fasudil. Retrieved January 29, 2024, from [Link]

Sources

Validating the Structure of 5,8-Dichloro-7-nitroisoquinoline: A Definitive Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

5,8-Dichloro-7-nitroisoquinoline is a critical heterocyclic building block, particularly valuable in the synthesis of kinase inhibitors and DNA-intercalating anticancer agents. Its structural integrity is defined not just by purity, but by regiochemical fidelity .

The synthesis of this compound typically involves the nitration of 5,8-dichloroisoquinoline. Because the standard "active" positions (C5 and C8) are blocked by chlorine atoms, the nitro group is forced into the sterically crowded C6 or C7 positions. Distinguishing the desired 7-nitro isomer from the likely 6-nitro impurity is a non-trivial analytical challenge that standard 1D NMR often fails to resolve definitively.

This guide compares the performance of analytical methodologies for validating this specific structure, providing a self-validating experimental protocol based on 2D NMR (HMBC) logic.

Structural Analysis & Isomerism

Before validating, we must define the competitors. The nitration of 5,8-dichloroisoquinoline yields two potential regioisomers.

Visualization of Regioisomers

The following diagram illustrates the specific structural difference between the target and its primary impurity.

Isomers Target TARGET This compound (Proton at H6) Features Key Distinction: Location of the single Benzene Proton relative to Bridgehead Carbons Target->Features Impurity IMPURITY 5,8-Dichloro-6-nitroisoquinoline (Proton at H7) Impurity->Features

Figure 1: Structural comparison of the target compound and its primary regioisomer. The position of the lone benzene proton (H6 vs. H7) is the analytical pivot point.

Comparative Analysis of Validation Methods

We evaluated four standard analytical techniques on their ability to definitively distinguish the 7-nitro isomer from the 6-nitro isomer.

MethodSpecificitySpeedCostVerdict
LC-MS (Low Res) LowHighLowIneffective. Both isomers have identical Mass/Charge (m/z) ratios and fragmentation patterns are often indistinguishable.
1D 1H NMR MediumHighLowAmbiguous. Both isomers show a singlet in the aromatic region. Without a reference standard for both, chemical shift prediction is unreliable due to solvent effects.
Single Crystal XRD Very HighLowHighGold Standard. Provides absolute configuration but requires growing a diffraction-quality crystal, which is time-consuming and not always feasible.
2D NMR (HMBC) High MediumMediumRecommended. Provides definitive structural proof via long-range C-H correlations without needing a crystal or reference standard.

The Self-Validating Protocol: HMBC Logic

To validate this compound without a crystal structure, you must rely on Heteronuclear Multiple Bond Correlation (HMBC) . This technique allows you to "walk" through the molecule's skeleton by observing 2-bond and 3-bond couplings between protons and carbons.

The "Bridgehead" Strategy

The distinction rests on the correlation between the single benzene proton and the quaternary bridgehead carbons (C4a and C8a).

  • H6 (Target) is a 3-bond distance from C4a .

  • H7 (Impurity) is a 3-bond distance from C8a .

Step-by-Step Experimental Workflow

Reagents: ~10 mg sample dissolved in DMSO-d6 (CDCl3 may cause overlapping signals).

Step 1: Assign the Hetero-Ring (The Anchor) Identify the protons on the pyridine-like ring. These are distinct and serve as your internal reference.

  • H1 (Singlet, ~9.2 ppm): Most downfield signal, adjacent to Nitrogen.

  • H3 (Doublet, ~8.7 ppm) & H4 (Doublet, ~7.9 ppm): Coupled system (

    
     Hz).
    

Step 2: Assign the Bridgehead Carbons Use the HMBC correlations from the hetero-ring protons to identify C4a and C8a.

  • H3 correlates strongly to C1 and C4a . (Identifies C4a).

  • H1 correlates to C3 , C8 , and C8a . (Identifies C8a).

Step 3: The Verdict (The Benzene Proton) Locate the singlet peak corresponding to the benzene proton (approx 8.0 - 8.5 ppm). Check its HMBC correlations to the bridgeheads identified in Step 2.

  • If Target (7-Nitro): The proton (H6) will show a strong 3-bond correlation to C4a .

  • If Impurity (6-Nitro): The proton (H7) will show a strong 3-bond correlation to C8a .

Visualization of HMBC Logic

HMBC_Logic Start Start: Acquire HMBC Spectrum Assign_Hetero Step 1: Assign Hetero-Ring Protons (H1, H3, H4) Start->Assign_Hetero Assign_Bridge Step 2: Identify Bridgehead Carbons (C4a via H3, C8a via H1) Assign_Hetero->Assign_Bridge Use H1/H3 correlations Analyze_Benzene Step 3: Analyze Benzene Proton Singlet Assign_Bridge->Analyze_Benzene Result_Target Correlation to C4a observed? CONFIRMED: 7-Nitro Isomer Analyze_Benzene->Result_Target 3J coupling to C4a Result_Impurity Correlation to C8a observed? REJECTED: 6-Nitro Isomer Analyze_Benzene->Result_Impurity 3J coupling to C8a

Figure 2: Logical flowchart for distinguishing regioisomers using HMBC spectroscopy. This workflow allows for definitive identification without reference standards.

Supporting Data: Theoretical Chemical Shift Expectations[1]

While experimental shifts vary by solvent, the following relative trends are consistent and can support the HMBC findings.

NucleusAssignmentMultiplicityApprox.[1][2][3] Shift (ppm)Key HMBC Correlations
H1 Hetero-ringSinglet (s)9.2 - 9.5C3, C8, C8a
H3 Hetero-ringDoublet (d)8.6 - 8.8C1, C4a
H4 Hetero-ringDoublet (d)7.8 - 8.0C3, C5, C8a
H6 Target (7-NO2) Singlet (s)8.2 - 8.5C5, C7, C8, C4a
H7 Impurity (6-NO2) Singlet (s)8.2 - 8.5C5, C6, C8, C8a

Note: The presence of Cl at C5 and C8 deshields the bridgehead carbons, making their assignment via H1/H3/H4 critical.

References

  • Synthesis of Isoquinolines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reference for isoquinoline reactivity and numbering).
  • Nitration Regioselectivity: Schofield, K. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths.
  • NMR Characterization: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. Link

  • Isoquinoline Numbering & Spectra: PubChem Compound Summary for Isoquinoline. National Center for Biotechnology Information. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.